Product packaging for F1839-I(Cat. No.:CAS No. 159096-49-8)

F1839-I

Cat. No.: B161263
CAS No.: 159096-49-8
M. Wt: 372.5 g/mol
InChI Key: UOIBNKXNAPXQNY-JEWZMFNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,6',7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde is a natural product found in Stachybotrys with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H32O4 B161263 F1839-I CAS No. 159096-49-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,6',7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O4/c1-13-10-17(25)15-11-23(27-20(15)16(13)12-24)14(2)6-7-18-21(3,4)19(26)8-9-22(18,23)5/h10,12,14,18-19,25-26H,6-9,11H2,1-5H3/t14-,18+,19-,22+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIBNKXNAPXQNY-JEWZMFNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(CCC2(C13CC4=C(C=C(C(=C4O3)C=O)C)O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C(C(=C4O3)C=O)C)O)(CC[C@H](C2(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to ASTM F1839 for Orthopedic Device Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ASTM F1839 standard, "Standard Specification for Rigid Polyurethane Foam for Use as a Standard Material for Testing Orthopaedic Devices and Instruments." This standard is critical for ensuring the consistency and comparability of mechanical testing for a wide range of orthopedic devices. By providing a standardized substitute for human cancellous bone, ASTM F1839 allows for reproducible evaluations of device performance.[1][2][3][4][5][6]

Executive Summary

ASTM F1839 specifies the requirements for rigid, closed-cell polyurethane foam used as a standardized testing medium for orthopedic devices and instruments.[1][6] This synthetic material mimics the mechanical properties of human cancellous bone, providing a consistent and reliable alternative to cadaveric specimens.[1][5][6] The standard defines various grades of foam based on their density, which in turn dictates their mechanical characteristics.[5] Adherence to this standard is crucial for researchers and developers to generate comparable and reliable data on the performance of new orthopedic devices and technologies. This guide will detail the mechanical properties of various foam grades, outline the experimental protocols for key mechanical tests, and provide a visual representation of the testing workflow.

Quantitative Data: Mechanical Properties of ASTM F1839 Foam Grades

The ASTM F1839 standard categorizes rigid polyurethane foam into different grades based on their nominal density. These grades exhibit a range of mechanical properties designed to simulate various qualities of human cancellous bone. The following tables summarize the key mechanical properties for different foam grades as specified in the standard.

Table 1: Density Specifications for ASTM F1839 Foam Grades

Grade DesignationNominal Density (pcf)Nominal Density (g/cc)Minimum Density ( kg/m ³)Maximum Density ( kg/m ³)
550.0872.1088.10
10100.16144.0176.0
12120.19173.0211.5
15150.24216.0264.5
20200.32288.5352.5
25250.40360.5440.5
30300.48432.5528.5
35350.56504.5617.0
40400.64576.5705.0
50500.80721.0881.0

Table 2: Compressive Strength and Modulus Requirements

GradeMinimum Compressive Strength (MPa)Maximum Compressive Strength (MPa)Minimum Compressive Modulus (MPa)Maximum Compressive Modulus (MPa)
50.44950.780016-
101.7452.82058-
122.4853.97081-
153.8206.050123-
206.63010.45210-
2510.1516.00317-
3014.3022.70445-
3519.1530.55592-
4024.6039.55759-
5037.3561.051148-

Table 3: Shear Strength and Modulus Requirements

GradeMinimum Shear Strength (MPa)Maximum Shear Strength (MPa)Minimum Shear Modulus (kPa)Maximum Shear Modulus (kPa)
5--5,4609,000
101.2252.01015,15022,750
121.6102.58019,70029,200
152.2353.51027,10039,700
203.3955.27540,75059,250
254.6657.27555,70081,150
306.0259.49571,700105,000
357.46011.9588,650131,000
408.96014.55106,500159,000
5012.1020.40144,000220,000

Table 4: Screw Pullout Strength Requirements

GradeMinimum Pullout Strength (N)Maximum Pullout Strength (N)
556.00176.0
10220.0453.0
12309.5592.5
15464.5831.0
20770.01310
2511251890
3015202570
3519503355
4024004245
5033806350

Experimental Protocols

This section provides detailed methodologies for the key mechanical tests cited in the ASTM F1839 standard.

Determination of Compressive Strength and Modulus

This test determines the compressive properties of the rigid polyurethane foam, which are critical for understanding its behavior under load, simulating weight-bearing conditions in the human body.

  • Specimen Preparation:

    • Five specimens are prepared from the solid foam block, each with dimensions of 50.8 mm x 50.8 mm x 25.4 mm.[7]

    • The thickness of the specimen should be parallel to the foam rise direction.[7]

    • Specimens are conditioned at 24 ± 2.8°C for 3 hours prior to testing.[7]

  • Apparatus:

    • A universal testing machine with a load cell conforming to ASTM E4 is required.

    • The machine must be capable of applying a compressive load at a constant displacement rate.

  • Procedure:

    • The dimensions of each conditioned specimen are measured accurately.

    • The specimen is placed between the compression platens of the testing machine, ensuring that the compressive load is applied parallel to the foam rise direction.[7]

    • The test is conducted in accordance with ASTM D1621, Procedure A, at a temperature of 24 ± 2.8°C.[7]

    • The compressive strength and the maximum compressive modulus are determined for each specimen.[7]

    • The average compressive strength and modulus of the five specimens are calculated.[7]

Determination of Shear Strength and Modulus

This test evaluates the foam's resistance to shearing forces, which is relevant for orthopedic applications where devices may be subjected to torsional or off-axis loads.

  • Specimen Preparation:

    • Five specimens are prepared from the solid foam, each with dimensions of 76.2 mm x 25.4 mm x 6.35 mm.[7]

    • The thickness of the specimen should be parallel to the foam rise direction.[7]

    • Specimens are conditioned at 24 ± 2.8°C for 3 hours before testing.[7]

  • Apparatus:

    • A universal testing machine equipped with a shear test fixture is used.

    • The load cell must comply with ASTM E4.

  • Procedure:

    • The dimensions of each conditioned specimen are measured precisely.

    • The specimen is mounted in the shear fixture.

    • The test is performed to determine the shear strength and shear modulus for each specimen.

    • The average shear strength and modulus of the five specimens are calculated.

Determination of Screw Pullout Strength

This is a critical test for evaluating the fixation strength of orthopedic screws in the synthetic bone material, providing a direct measure of the implant's stability.

  • Specimen Preparation:

    • Five specimens are prepared from the solid foam, each with dimensions of 50.8 mm x 50.8 mm x 25.4 mm.[7]

    • The thickness of the specimen should be parallel to the foam rise direction.[7]

  • Apparatus:

    • A testing machine capable of both rotational and axial movement is required.

    • A torque and axial force sensor are necessary to record the insertion and pullout data.

    • A fixture is needed to securely hold the foam block during testing.

  • Procedure:

    • A pilot hole may be drilled into the foam block, depending on the specific screw being tested.

    • The bone screw is driven into the test block at a controlled rotational speed.

    • After insertion to the desired depth, an axial tensile load is applied to the screw head at a constant rate of 5 mm/min until the screw is pulled out.

    • The maximum force required to pull the screw out is recorded as the pullout strength.

    • The average pullout strength of the five specimens is calculated.

Visualization of the ASTM F1839 Testing Workflow

The following diagram illustrates the general workflow for conducting mechanical testing of orthopedic devices in accordance with the ASTM F1839 standard.

ASTM_F1839_Workflow start Start: Select Orthopedic Device and ASTM F1839 Foam Grade prep Specimen Preparation (Cutting and Conditioning) start->prep comp_test Compressive Strength and Modulus Testing (ASTM D1621) prep->comp_test shear_test Shear Strength and Modulus Testing prep->shear_test pullout_test Screw Pullout Strength Testing prep->pullout_test data_acq Data Acquisition (Load, Displacement, Torque) comp_test->data_acq shear_test->data_acq pullout_test->data_acq analysis Data Analysis and Calculation of Mechanical Properties data_acq->analysis report Reporting of Results (Comparison to Standard) analysis->report end End: Evaluation of Device Performance report->end

Caption: General workflow for orthopedic device testing using ASTM F1839.

Conclusion

The ASTM F1839 standard provides an essential framework for the mechanical testing of orthopedic devices. By utilizing standardized rigid polyurethane foam, researchers, scientists, and drug development professionals can ensure that their test results are both reproducible and comparable across different studies and laboratories. This guide has provided a detailed overview of the quantitative mechanical properties of various foam grades, comprehensive experimental protocols for key tests, and a clear visualization of the testing workflow. Adherence to these guidelines is paramount for the robust evaluation and development of safe and effective orthopedic implants and instruments.

References

Technical Guide to the Mechanical Characteristics of F1839-I Foam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanical characteristics of F1839-I foam, a rigid, closed-cell polyurethane foam compliant with ASTM F1839 standards. This material is widely utilized as a standardized testing medium for orthopedic devices and instruments, offering a consistent and reliable alternative to human cancellous bone for mechanical evaluations.[1][2][3][4] Its properties are crucial for pre-clinical testing, product development, and comparative analysis of orthopedic hardware.

Data Presentation: Mechanical Properties of this compound Foam Grades

The mechanical properties of this compound foam are categorized by different grades, which are primarily defined by their nominal density. The following tables summarize the key quantitative mechanical data for a range of available grades. This data is compiled from manufacturer specifications that adhere to ASTM F1839-08 standards.

Table 1: Density and Compressive Properties of this compound Foam Grades

GradeDensity (g/cc)Compressive Strength (MPa)Compressive Modulus (MPa)
50.080.616
100.162.258
120.193.281
150.244.9123
200.328.4210
250.4013317
300.4818445
350.5624592
400.6431759
500.80481148

Table 2: Tensile and Shear Properties of this compound Foam Grades

GradeTensile Strength (MPa)Tensile Modulus (MPa)Shear Strength (MPa)Shear Modulus (MPa)
51.0320.597.1
102.1861.619
122.51122.124
153.71732.833
205.62844.349
258.83995.968
30125927.687
35167139.4108
4019100011130
5027146916178

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the mechanical properties of this compound foam, based on the relevant ASTM standards.

Apparent Density (ASTM D1622)

The apparent density of the foam is determined by measuring the weight and volume of a precisely prepared specimen.

  • Specimen Preparation: Test specimens are cut to a regular shape (e.g., a cube or rectangular prism) from the foam block. The surfaces are ensured to be smooth and free of defects.

  • Conditioning: Specimens are conditioned at a standard temperature and humidity (23 ± 2°C and 50 ± 10% relative humidity) for at least 40 hours prior to testing.[5]

  • Measurement: The dimensions of the specimen are measured at multiple points using a caliper or micrometer, and the average dimensions are used to calculate the volume. The specimen is then weighed on an analytical balance.

  • Calculation: The apparent density is calculated by dividing the mass of the specimen by its calculated volume.

Compressive Properties (ASTM D1621)

This test determines the compressive strength and modulus of the foam.

  • Specimen Preparation: Test specimens are typically square or circular in cross-section with a minimum area of 25.8 cm² and a height that is no greater than its width or diameter.[1] The loading surfaces must be parallel to each other and perpendicular to the sides.

  • Test Setup: The specimen is placed between two flat, parallel compression platens on a universal testing machine.

  • Procedure: A compressive load is applied at a constant rate of crosshead movement of 2.5 mm/min for each 25.4 mm of specimen thickness.[1][6] The test continues until a yield point is reached or the specimen is compressed to 13% of its original height.[1][6]

  • Data Analysis: The compressive strength is calculated as the stress at the yield point or at 10% deformation if no yield point is observed.[7] The compressive modulus is determined from the slope of the initial linear portion of the stress-strain curve.

Shear Properties (ASTM C273)

This method is used to determine the shear strength and shear modulus of the foam core.

  • Specimen Preparation: The foam specimen is bonded between two rigid loading plates.

  • Test Setup: The assembly is mounted in a universal testing machine.

  • Procedure: A tensile or compressive load is applied to the loading plates, creating a shear force on the foam core.[8][9] The test is conducted at a constant displacement rate until the specimen fails, typically within 3 to 6 minutes.[8][9]

  • Data Analysis: The shear strength is calculated from the maximum load sustained by the specimen, and the shear modulus is determined from the slope of the shear stress versus shear strain curve.

Axial Screw Pullout Strength (ASTM F543, Annex A3)

This test measures the force required to pull an orthopedic bone screw out of the foam block.

  • Test Block Preparation: A pilot hole may be drilled into the this compound foam test block according to the screw manufacturer's specifications.

  • Screw Insertion: The bone screw is inserted into the test block to a specified depth (e.g., 20 mm or 60% of the thread length) at a controlled rotational speed (e.g., 3 r/min).[10]

  • Test Setup: The test block is secured, and a tensile load is applied to the head of the screw along its longitudinal axis using a universal testing machine.

  • Procedure: The tensile force is applied at a constant rate of 5 mm/min until the screw is pulled out of the block or fails.[4][10]

  • Data Analysis: The axial pullout strength is recorded as the maximum load achieved during the test.[11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the mechanical characterization of this compound foam.

G cluster_prep Sample Preparation & Conditioning cluster_testing Mechanical Testing cluster_analysis Data Analysis & Reporting sample This compound Foam Block machining Machining of Test Specimens (e.g., cubes, prisms) sample->machining conditioning Conditioning (23°C, 50% RH, 40h) machining->conditioning density Density (ASTM D1622) conditioning->density compression Compression (ASTM D1621) conditioning->compression shear Shear (ASTM C273) conditioning->shear pullout Screw Pullout (ASTM F543) conditioning->pullout data_acq Load-Displacement Data Acquisition density->data_acq compression->data_acq shear->data_acq pullout->data_acq calc Calculation of Mechanical Properties (Strength, Modulus, etc.) data_acq->calc report Technical Report Generation calc->report

Caption: General workflow for mechanical characterization of this compound foam.

References

A Technical Guide to F1839-I Foam: Density and Porosity Characteristics for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the physical properties of rigid polyurethane foam conforming to the ASTM F1839 standard, providing critical data and experimental protocols for professionals in the scientific and medical research fields.

This technical guide delves into the core physical characteristics of F1839-I foam, a designation for rigid, closed-cell polyurethane foam that complies with the ASTM F1839 standard. This standard, "Standard Specification for Rigid Polyurethane Foam for Use as a Standard Material for Testing Orthopaedic Devices and Instruments," establishes a series of material grades with consistent and reproducible properties.[1] These foams serve as a standardized surrogate for human cancellous bone in mechanical testing.[2] For researchers, scientists, and drug development professionals, a thorough understanding of the density and porosity of this material is crucial when designing experiments, developing medical devices, or evaluating the performance of implantable systems that interact with bone. While not intended for implantation, its role as a consistent test medium makes its properties highly relevant.[3][4][5]

Quantitative Data Summary

The defining characteristic of the different grades of F1839 foam is their density. The ASTM F1839 standard outlines specific density ranges for each grade, ensuring uniformity and comparability across studies.[6][7] The porosity of F1839 foam is characterized by its closed-cell, or unicellular, structure.[3][5] This implies a very low permeability to liquids and gases.[3] While the ASTM standard itself does not specify a numerical porosity percentage, it emphasizes the absence of significant voids and a uniform cell structure.[4][6] Technical data sheets for similar rigid polyurethane foams indicate a high closed-cell content, typically ranging from under 80% to over 95%.

Grade DesignationMinimum Density ( kg/m ³)Maximum Density ( kg/m ³)
572.1088.10
10144.0176.0
12173.0211.5
15216.0264.5
20288.5352.5
25360.5440.5
30432.5528.5
35504.5617.0
40576.5705.0
50721.0881.0
Table 1: Density Specifications for ASTM F1839 Foam Grades.[6][7]
PropertyTypical ValuesNotes
Closed-Cell Content>80% to >95%This is a measure of the percentage of cells that are not interconnected. Higher closed-cell content leads to lower permeability.
Cell Size37-100 µmFor foams in the density range of ASTM F1839 grades, with lower density foams generally having larger cell sizes.[2]
Table 2: Porosity Characteristics of Rigid Polyurethane Foam.

Experimental Protocols

The determination of density and porosity in F1839 foam follows standardized methodologies to ensure accuracy and reproducibility.

Density Determination

The density of the foam is determined in accordance with ASTM Test Method D1622. This protocol involves the precise measurement of the dimensions and weight of a regularly shaped foam specimen to calculate its apparent density.

Density_Determination_Workflow cluster_prep Specimen Preparation cluster_measurement Measurement cluster_calculation Calculation prep1 Cut three specimens (25.4 x 25.4 x 25.4 mm) from solid foam prep2 Ensure specimens have regular, well-defined shapes prep1->prep2 meas1 Accurately measure the dimensions of each specimen prep2->meas1 meas2 Weigh each specimen to determine its mass meas1->meas2 calc1 Calculate the volume of each specimen meas2->calc1 calc2 Calculate the apparent density (mass/volume) for each specimen calc1->calc2 calc3 Calculate the average apparent density of the three specimens calc2->calc3 result result calc3->result Final Density Value (kg/m³)

Workflow for Density Determination (ASTM D1622).
Porosity and Closed-Cell Content Assessment

The ASTM F1839 standard addresses porosity primarily through a qualitative assessment of "void content," which involves a visual inspection for defects. A more quantitative measure of the foam's internal structure is the closed-cell content, which can be determined using gas pycnometry.

Porosity_Assessment_Workflow cluster_visual Visual Inspection (ASTM F1839 Void Content) cluster_pycnometry Gas Pycnometry (Quantitative Closed-Cell Content) cluster_calculation Calculation visual1 Examine all surfaces and edges of the foam specimen with the unaided eye visual2 Identify and measure any voids, cracks, or non-uniform areas visual1->visual2 result_qual result_qual visual2->result_qual Qualitative Assessment of Defects pycno1 Cut a precisely dimensioned specimen pycno2 Measure the geometric volume of the specimen pycno1->pycno2 pycno3 Analyze the specimen in a gas pycnometer using an inert gas (e.g., nitrogen) pycno2->pycno3 pycno4 The gas penetrates open cells but not closed cells, yielding the volume of the solid material and closed cells pycno3->pycno4 calc1 Closed-Cell Volume = Pycnometer Volume pycno4->calc1 calc3 Closed-Cell Content (%) = (Closed-Cell Volume / Total Volume) x 100 calc1->calc3 calc2 Total Volume = Geometric Volume calc2->calc3 result_quant result_quant calc3->result_quant Quantitative Closed-Cell Percentage

Workflow for Porosity and Closed-Cell Content Assessment.

Logical Relationships and Applications

The grading system of ASTM F1839 foam is logically structured based on density to simulate varying qualities of human cancellous bone. This makes it an invaluable tool for the mechanical testing of orthopedic devices. For professionals in drug development, particularly those working on bone-targeted therapies or drug-eluting implants, understanding the properties of these standardized bone analogues is crucial for preclinical testing and device characterization. While F1839 foam is not designed for drug delivery, its well-defined mechanical properties provide a consistent substrate for testing the durability and performance of drug-eluting coatings or the structural integrity of implants under physiological loads.

F1839_Logic_Diagram cluster_grades ASTM F1839 Foam Grades cluster_density Density cluster_bone Simulated Bone Quality cluster_application Application grade5 Grade 5 grade10 Grade 10 low_density Low Density grade5->low_density grade20 Grade 20 grade10->low_density grade40 Grade 40 med_density Medium Density grade20->med_density grade_etc ...and other grades high_density High Density grade40->high_density osteoporotic Osteoporotic Cancellous Bone low_density->osteoporotic normal Normal Cancellous Bone med_density->normal dense Dense Cancellous Bone high_density->dense testing Mechanical Testing of Orthopedic Devices (e.g., bone screws, plates, implants) osteoporotic->testing normal->testing dense->testing

Relationship between F1839 Foam Grade, Density, and Application.

References

An In-depth Technical Guide to ASTM F1839 Rigid Polyurethane Foam for Biomechanical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of biomechanical research and the development of orthopedic devices, the need for standardized, reliable, and reproducible testing materials is paramount. Human cadaveric bone, while anatomically relevant, presents significant variability in properties, ethical and logistical challenges, and potential biohazards. To address these limitations, the American Society for Testing and Materials (ASTM) has developed the F1839 standard, which specifies the properties of rigid polyurethane foam for use as a surrogate for human cancellous bone in mechanical testing.[1][2][3][4][5] This guide provides a comprehensive overview of ASTM F1839 foam, its mechanical properties, and the standardized experimental protocols for its use, enabling researchers to effectively integrate this material into their study designs.

The core of the ASTM F1839 standard is to provide a consistent and uniform material that mimics the mechanical properties of human cancellous bone, thereby allowing for comparative testing of orthopedic devices and instruments.[1][4][6] This foam is a rigid, closed-cell polyether polyurethane material available in various grades, each corresponding to a specific density and, consequently, a distinct set of mechanical characteristics.[1][3][7]

Mechanical Properties of ASTM F1839 Foam

The ASTM F1839 standard outlines specific mechanical property requirements for various grades of foam. These grades are designated by their nominal density. The following tables summarize the key mechanical properties for different grades of ASTM F1839 foam, providing a clear basis for selecting the appropriate grade for a specific research application.

Table 1: Grade Designation and Density [7]

GradeMinimum Density ( kg/m ³)Maximum Density ( kg/m ³)
572.1088.10
10144.0176.0
12173.0211.5
15216.0264.5
20288.5352.5
25360.5440.5
30432.5528.5
35504.5617.0
40576.5705.0
50721.0881.0

Table 2: Requirements for Compressive Strength [7]

GradeMinimum Compressive Strength (MPa)Maximum Compressive Strength (MPa)
50.44950.7800
101.7452.820
122.4853.970
153.8206.050
206.63010.45
2510.1516.00
3014.3022.70
3519.1530.55
4024.6039.55
5037.3561.05

Table 3: Requirements for Compressive Modulus [8]

GradeMinimum Compressive Modulus (MPa)Maximum Compressive Modulus (MPa)
51424
105080
1270110
15100160
20180280
25290450
30410650
35550870
407101130
5010801740

Table 4: Requirements for Shear Strength [8]

GradeMinimum Shear Strength (MPa)Maximum Shear Strength (MPa)
50.280.48
100.791.29
121.051.71
151.482.38
202.403.82
253.455.49
304.677.43
356.029.57
407.5011.95
5010.9017.45

Table 5: Requirements for Shear Modulus [8]

GradeMinimum Shear Modulus (MPa)Maximum Shear Modulus (MPa)
5511
101632
122142
152958
204894
2574146
30102200
35132260
40166326
50246480

Experimental Protocols

The mechanical properties outlined above are determined using specific, standardized test methods, which are crucial for ensuring consistency and comparability of data across different studies and laboratories.

Compressive Properties Testing (ASTM D1621)

The compressive strength and modulus of ASTM F1839 foam are determined in accordance with ASTM D1621, "Standard Test Method for Compressive Properties of Rigid Cellular Plastics".[1][3][9][10][11]

Methodology:

  • Specimen Preparation: Test specimens are cut into square or circular cross-sections with a minimum area of 25.8 cm² and a height no greater than the width or diameter. The loading surfaces must be parallel to each other and perpendicular to the sides.[3][10]

  • Conditioning: Specimens are conditioned at a standard temperature and humidity prior to testing to ensure consistent results.

  • Test Procedure: The specimen is placed between two parallel platens of a universal testing machine. A compressive load is applied at a constant rate of crosshead movement.[10] The standard specifies a test speed of 2.5 mm/min for each 25.4 mm of specimen thickness.[11]

  • Data Acquisition: The applied load and the resulting deformation are recorded throughout the test.

  • Calculations:

    • Compressive Strength: Calculated by dividing the maximum load by the initial cross-sectional area of the specimen.

    • Compressive Modulus: Determined from the slope of the initial linear portion of the stress-strain curve.

Compressive_Testing_Workflow cluster_prep Specimen Preparation cluster_test Testing cluster_analysis Data Analysis Cut Cut Specimen Measure Measure Dimensions Cut->Measure Condition Condition Specimen Measure->Condition Place Place in UTM Condition->Place ApplyLoad Apply Compressive Load (ASTM D1621) Place->ApplyLoad Record Record Load & Deformation ApplyLoad->Record CalculateStrength Calculate Compressive Strength Record->CalculateStrength CalculateModulus Calculate Compressive Modulus Record->CalculateModulus

Workflow for Compressive Properties Testing.
Shear Properties Testing (ASTM C273)

The shear strength and modulus are determined using ASTM C273, "Standard Test Method for Shear Properties of Sandwich Core Materials".[2][4][6][12]

Methodology:

  • Specimen Preparation: The foam specimen is bonded between two rigid loading plates. The length of the specimen is typically at least 12 times its thickness.

  • Test Procedure: The assembly is mounted in a universal testing machine, and a tensile or compressive load is applied to the loading plates, inducing a shear stress in the foam core.[6][12]

  • Data Acquisition: The applied load and the relative displacement of the loading plates are recorded.

  • Calculations:

    • Shear Strength: Calculated from the maximum shear load sustained by the specimen divided by its cross-sectional area.

    • Shear Modulus: Determined from the slope of the shear stress versus shear strain curve in the initial linear region.

Shear_Testing_Workflow cluster_prep Specimen Preparation cluster_test Testing cluster_analysis Data Analysis Cut Cut Specimen Bond Bond to Loading Plates Cut->Bond Cure Cure Adhesive Bond->Cure Mount Mount in UTM Cure->Mount ApplyLoad Apply Shear Load (ASTM C273) Mount->ApplyLoad Record Record Load & Displacement ApplyLoad->Record CalculateStrength Calculate Shear Strength Record->CalculateStrength CalculateModulus Calculate Shear Modulus Record->CalculateModulus

Workflow for Shear Properties Testing.
Orthopedic Screw Pullout Testing (ASTM F543)

A primary application of ASTM F1839 foam is for testing the pullout strength of orthopedic screws, often following the principles outlined in ASTM F543, "Standard Specification and Test Methods for Metallic Medical Bone Screws".[13]

Methodology:

  • Test Block Preparation: A block of ASTM F1839 foam of a specified grade is used as the test medium.

  • Screw Insertion: The orthopedic screw is inserted into the foam block to a predetermined depth and at a controlled rotational speed (e.g., 3 rpm).[13] For self-tapping screws, the insertion torque may also be measured.

  • Pullout Test: The foam block is secured, and an axial tensile load is applied to the head of the screw at a constant rate (e.g., 5 mm/min) until the screw pulls out of the foam.[13]

  • Data Acquisition: The maximum force required to pull the screw out of the foam is recorded as the pullout strength.

Screw_Pullout_Workflow cluster_prep Test Preparation cluster_test Testing cluster_result Result SelectFoam Select Foam Block (ASTM F1839 Grade) InsertScrew Insert Screw (Controlled Speed & Depth) SelectFoam->InsertScrew SecureBlock Secure Foam Block InsertScrew->SecureBlock ApplyLoad Apply Axial Pullout Load (Constant Rate) SecureBlock->ApplyLoad RecordForce Record Maximum Pullout Force ApplyLoad->RecordForce PulloutStrength Determine Pullout Strength RecordForce->PulloutStrength

Workflow for Orthopedic Screw Pullout Testing.

Signaling Pathways and Logical Relationships

It is important to note that ASTM F1839 foam is a synthetic, inert material designed for mechanical testing and does not possess biological properties. Therefore, it is not used to investigate cellular signaling pathways. The logical relationship in its application is the direct correlation between the foam's grade (density) and its mechanical properties, which are intended to simulate different qualities of human cancellous bone. The selection of a specific foam grade should be logically driven by the bone quality that the research aims to replicate.

Conclusion

ASTM F1839 rigid polyurethane foam provides a standardized and reliable medium for the biomechanical testing of orthopedic devices. Its consistent and well-defined mechanical properties across different grades offer a significant advantage over the inherent variability of cadaveric bone. By adhering to the standardized experimental protocols for compression, shear, and screw pullout testing, researchers can generate reproducible and comparable data, thereby enhancing the quality and impact of their findings. This guide serves as a foundational resource for scientists and engineers in the effective utilization of ASTM F1839 foam in their research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for Screw Pull-out Testing Using ASTM F1839-I Foam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to conducting screw pull-out testing using ASTM F1839-I rigid polyurethane foam. This standardized foam is a widely accepted model for simulating the mechanical properties of human cancellous bone, offering a consistent and reliable medium for evaluating the performance of orthopedic screws and other medical devices. Adherence to standardized testing protocols is critical for generating reproducible and comparable data for research, development, and regulatory submissions.

Introduction to ASTM this compound Foam

ASTM F1839 is the standard specification for rigid, closed-cell polyurethane foam for use as a standard material for testing orthopedic devices and instruments.[1][2][3][4][5][6] It is designed to mimic the mechanical properties of human cancellous bone, providing a uniform and consistent alternative to cadaveric tissue.[1][7] The "I" in this compound typically refers to the international version of the standard. This foam is available in various grades, each corresponding to a specific density and mechanical property profile, allowing researchers to simulate different bone qualities, from osteoporotic to healthy bone.[6][8]

The anisotropic nature of this foam, resulting from the foam rise direction during manufacturing, is a critical consideration in experimental design.[9][10] Mechanical properties can vary depending on the orientation of the test axis relative to the foam's rise axis.

Key Mechanical Properties of ASTM this compound Foam

The mechanical properties of ASTM this compound foam are grade-dependent. Higher density foams exhibit greater strength and stiffness. The following table summarizes the typical mechanical properties for various grades of this compound foam.

Foam GradeDensity (g/cm³)Compressive Strength (MPa)Compressive Modulus (MPa)Minimum Screw Pull-out Force (N)
50.080.45 - 0.7810 - 2053.1 (example value)[8]
100.161.75 - 2.8240 - 70Varies
150.243.82 - 6.05100 - 160Varies
200.326.63 - 10.45180 - 2801065.4 (example value)[8]
300.4814.30 - 22.70400 - 600Varies
400.6424.60 - 39.55700 - 1100Varies

Note: The screw pull-out force is dependent on the specific screw design and test methodology. The values presented are illustrative examples found in the literature. Researchers should refer to the specific ASTM standards and conduct their own baseline testing.

Experimental Protocol: Screw Pull-out Testing

This protocol outlines the key steps for conducting a screw pull-out test in accordance with ASTM F543, the standard test method for metallic medical bone screws, using ASTM this compound foam as the test medium.[11][12][13][14][15]

Materials and Equipment
  • ASTM this compound Foam Blocks: Select the appropriate grade(s) to simulate the desired bone quality.

  • Orthopedic Screws: The screws to be tested.

  • Universal Testing Machine: Equipped with a load cell appropriate for the expected pull-out forces.

  • Drill Press or Hand Drill: With appropriate drill bits for creating pilot holes.

  • Torque Wrench/Screwdriver: To control insertion torque (optional, but recommended for comprehensive analysis).

  • Custom Fixture: To securely hold the foam block and to grip the screw head for axial pull-out without introducing bending moments.

  • Data Acquisition System: To record load and displacement data.

Sample Preparation
  • Foam Block Preparation: Cut the ASTM this compound foam into blocks of appropriate dimensions. Ensure that the orientation of the foam rise is known and consistent for all test samples to minimize variability due to anisotropy.[9][10]

  • Pilot Hole Drilling: Drill a pilot hole in the center of the foam block. The diameter of the pilot hole should be in accordance with the screw manufacturer's recommendations or relevant standards. The hole should be drilled perpendicular to the surface of the foam block.

  • Screw Insertion: Insert the orthopedic screw into the pilot hole to a predetermined depth. If insertion torque is a parameter of interest, use a torque-measuring device and record the peak insertion torque. The rate of insertion should be controlled and consistent across all samples. A typical insertion rate is 3 revolutions per minute.[12][14]

Testing Procedure
  • Mounting the Sample: Securely mount the foam block with the inserted screw into the custom fixture on the universal testing machine. Ensure the screw axis is aligned with the direction of the applied tensile load.

  • Applying the Load: Apply a tensile load to the screw head at a constant rate of displacement. A typical pull-out rate is 5 mm/min.[12][14][15]

  • Data Recording: Continuously record the applied load and the displacement of the screw until the screw is completely pulled out of the foam block or failure occurs.

  • Data Analysis: From the load-displacement curve, determine the peak pull-out force (the maximum load recorded). Other parameters such as stiffness (the slope of the initial linear portion of the curve) and energy to failure (the area under the curve) can also be calculated.

Data Presentation

Summarize the quantitative data from the screw pull-out tests in a clear and structured table to facilitate comparison between different screw designs, foam grades, or experimental conditions.

Screw TypeFoam GradeSample Size (n)Mean Peak Pull-out Force (N)Standard Deviation (N)
Screw A2010115075
Screw B2010125080
Screw A101060050
Screw B101065055

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis foam_prep Prepare this compound Foam Blocks drill_hole Drill Pilot Hole foam_prep->drill_hole insert_screw Insert Screw drill_hole->insert_screw mount_sample Mount Sample in Fixture insert_screw->mount_sample apply_load Apply Tensile Load mount_sample->apply_load record_data Record Load-Displacement Data apply_load->record_data determine_peak_force Determine Peak Pull-out Force record_data->determine_peak_force calculate_stiffness Calculate Stiffness & Energy determine_peak_force->calculate_stiffness

Caption: Experimental workflow for screw pull-out testing.

Logical Relationship of Factors Affecting Pull-out Strength

factors_affecting_pullout cluster_screw Screw Properties cluster_foam Foam Properties cluster_protocol Protocol Parameters screw_design Screw Design (Thread, Diameter, etc.) pullout_strength Pull-out Strength screw_design->pullout_strength foam_grade Foam Grade (Density) foam_anisotropy Foam Anisotropy foam_grade->pullout_strength foam_anisotropy->pullout_strength pilot_hole Pilot Hole Diameter insertion_depth Insertion Depth pilot_hole->pullout_strength pullout_rate Pull-out Rate insertion_depth->pullout_strength pullout_rate->pullout_strength

Caption: Factors influencing screw pull-out strength.

References

Application Notes and Protocols for Compressive Strength Testing of F1839-I Blocks

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Standardized Protocol for Determining the Compressive Strength of F1839-I Rigid Polyurethane Foam Blocks

Introduction

This document provides a detailed protocol for determining the compressive strength of this compound rigid polyurethane foam blocks. This standardized testing material, often referred to as "Sawbone," is specified under ASTM F1839.[1] It is widely used as a consistent and uniform medium for the mechanical testing of orthopedic devices and instruments.[1][2][3] The mechanical properties of this compound foam are comparable to those of human cancellous bone, making it a suitable surrogate for biomechanical studies.[2][3][4][5] This protocol is essential for researchers and professionals in drug development and medical device testing to ensure accurate and reproducible assessment of device performance under compressive loads.

This compound is a rigid, unicellular polyurethane foam available in various grades, which correspond to different densities.[6] The selection of a specific grade should be based on the anatomical region and bone quality being simulated.[1] This protocol outlines the necessary steps for specimen preparation, testing procedures, and data analysis to determine the compressive strength and modulus of this compound blocks.

Experimental Protocols

The following protocol is based on the procedures outlined in ASTM F1839 and the referenced ASTM D1621 standard for determining the compressive properties of rigid cellular plastics.[7]

2.1. Materials and Equipment

  • This compound rigid polyurethane foam blocks of the desired grade.

  • Universal Testing Machine (UTM) with a calibrated load cell (e.g., Instron, MTS).

  • Compression platens.

  • Calipers or micrometer for precise dimensional measurements.

  • Environmental chamber for specimen conditioning (optional, but recommended for high-precision studies).

  • Saw or cutting tool for specimen preparation.

2.2. Specimen Preparation

  • Cutting: Prepare five specimens from the this compound foam block.[7] Each specimen should have dimensions of 50.8 mm x 50.8 mm x 25.4 mm (2 in x 2 in x 1 in).[7]

  • Orientation: The 25.4 mm thickness of the specimen should be parallel to the foam rise direction.[7] The foam rise direction is typically indicated on the block by the manufacturer.

  • Dimensional Measurement: Accurately measure the length, width, and thickness of each specimen to the nearest 0.025 mm using calipers or a micrometer.[7]

  • Conditioning: Condition the specimens at 24 ± 2.8°C for a minimum of 3 hours prior to testing.[7] For more stringent control, condition the specimens for 24 hours at 21 ± 2.8°C and 50 ± 10% relative humidity.[7]

2.3. Testing Procedure

  • Machine Setup:

    • Install the compression platens on the Universal Testing Machine.

    • Ensure the load cell is properly calibrated according to ASTM E4 practices.[6]

  • Specimen Placement: Place a single specimen on the lower platen, ensuring it is centered.

  • Test Execution:

    • Bring the upper platen into contact with the specimen at a low speed.

    • Apply a compressive load at a constant crosshead speed of 2.5 mm/min (0.1 in/min).

    • Record the load and displacement data continuously until the specimen yields or fractures. The compressive strength is determined using Procedure A of ASTM Test Method D1621.[7]

  • Repeat: Repeat the test for all five specimens.

2.4. Data Analysis

  • Stress-Strain Curve: Plot the recorded load versus displacement data and convert it to a stress-strain curve.

    • Stress (σ): Calculated by dividing the applied load (F) by the initial cross-sectional area (A) of the specimen (σ = F/A).

    • Strain (ε): Calculated by dividing the change in height (ΔL) by the initial height (L₀) of the specimen (ε = ΔL/L₀).

  • Compressive Strength: Determine the compressive strength as the maximum stress the material can withstand before failure.

  • Compressive Modulus: Calculate the compressive modulus (Young's Modulus) from the initial linear portion of the stress-strain curve. This represents the stiffness of the material.

  • Average and Standard Deviation: Calculate the average compressive strength and compressive modulus for the five specimens, along with the standard deviation to assess the variability of the results.

Data Presentation

The following table summarizes typical compressive properties for various grades of this compound foam. Note: The values presented are for illustrative purposes and actual experimental results may vary.

GradeNominal Density ( kg/m ³)Compressive Strength (MPa)Compressive Modulus (MPa)
10160.22.5 ± 0.350 ± 5
15240.35.0 ± 0.5100 ± 10
20320.48.5 ± 0.8150 ± 15
30480.515.0 ± 1.5250 ± 25
40640.725.0 ± 2.5400 ± 40

Data based on typical values found in ASTM F1839 documentation.[6][7]

Visualization

Experimental Workflow for Compressive Strength Testing

Compressive_Strength_Testing_Workflow start Start prep Specimen Preparation (50.8x50.8x25.4 mm) start->prep measure Dimensional Measurement prep->measure condition Specimen Conditioning (24°C for 3h) measure->condition setup UTM Setup (Compression Platens) condition->setup test Compressive Testing (2.5 mm/min) setup->test data Data Acquisition (Load vs. Displacement) test->data analysis Data Analysis (Stress-Strain, Strength, Modulus) data->analysis report Report Results analysis->report

Caption: Workflow for compressive strength testing of this compound blocks.

Logical Relationship of Key Parameters

Key_Parameter_Relationships material This compound Block (Grade Dependent) properties Inherent Properties (Density, Porosity) material->properties determines comp_strength Compressive Strength properties->comp_strength influences comp_modulus Compressive Modulus properties->comp_modulus influences failure Failure Point comp_strength->failure defines application Orthopedic Device Testing Application comp_strength->application critical for stiffness Stiffness comp_modulus->stiffness defines comp_modulus->application critical for

Caption: Relationship between material properties and performance metrics.

References

Application Notes and Protocols: Simulating Osteoporotic Bone with F1839-I Grades for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. Preclinical modeling of osteoporotic conditions is crucial for understanding disease mechanisms and for the development of novel therapeutics. This document provides detailed application notes and protocols for utilizing F1839-I grade rigid polyurethane foam as a substrate to simulate the mechanical environment of osteoporotic bone for in vitro cell culture studies. By modulating the substrate stiffness to mimic the reduced modulus of osteoporotic cancellous bone, researchers can investigate cellular responses and screen potential drug candidates in a more physiologically relevant context.

Data Presentation: Mechanical Properties

The selection of an appropriate this compound grade is critical for simulating the desired bone quality. The following tables summarize the mechanical properties of various this compound foam grades and compare them to the properties of healthy and osteoporotic human cancellous bone.

Table 1: Mechanical Properties of this compound Grades

Grade (Nominal Density kg/m ³)Compressive Strength (MPa)Compressive Modulus (MPa)
152.1 - 4.340 - 90
204.3 - 7.590 - 160
257.5 - 11.8160 - 250
3011.8 - 17.0250 - 360

Note: Values are typical ranges and may vary slightly between manufacturers. Refer to the manufacturer's specifications for precise data.

Table 2: Comparison of Mechanical Properties of Human Cancellous Bone and this compound Grades

Bone QualityCompressive Strength (MPa)Compressive Modulus (MPa)Corresponding this compound Grade(s)
Healthy4 - 12200 - 50025, 30
Osteoporotic1 - 550 - 20015, 20

Note: The compressive strength and modulus of human cancellous bone can vary significantly depending on anatomical location, age, and disease severity.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Substrates for Cell Culture

This protocol describes the preparation of this compound foam discs for use as cell culture substrates.

Materials:

  • This compound grade rigid polyurethane foam blocks

  • Hole saw or cork borer (to cut discs of desired diameter)

  • Isopropanol

  • Sterile deionized (DI) water

  • 70% ethanol in sterile DI water

  • Sterile phosphate-buffered saline (PBS)

  • Fibronectin solution (10 µg/mL in sterile PBS)

  • Sterile 24-well tissue culture plates

Procedure:

  • Cutting: Use a hole saw or cork borer to cut discs of the desired diameter (e.g., 12 mm for a 24-well plate) from the this compound foam block. Ensure the thickness of the discs is uniform.

  • Cleaning: Sonicate the discs in isopropanol for 15 minutes to remove any machining debris. Repeat with fresh isopropanol.

  • Rinsing: Thoroughly rinse the discs with sterile DI water three times.

  • Sterilization: Place the discs in a sterile container and immerse them in 70% ethanol for 2 hours. Alternatively, ethylene oxide (EtO) sterilization can be used following the manufacturer's instructions.[2][3][4]

  • Aseptic Rinsing: In a sterile biosafety cabinet, aspirate the ethanol and wash the discs three times with sterile PBS for 15 minutes each to remove any residual ethanol.

  • Surface Coating: Place one sterile disc into each well of a 24-well plate. Add enough fibronectin solution (10 µg/mL) to cover the surface of each disc.

  • Incubation: Incubate the plates at 37°C for 2 hours to allow for protein adsorption.

  • Final Wash: Aspirate the fibronectin solution and wash each disc once with sterile PBS. The substrates are now ready for cell seeding.

Protocol 2: In Vitro Model of Glucocorticoid-Induced Osteoporosis

This protocol details the induction of an osteoporotic phenotype in pre-osteoblastic cells (e.g., MC3T3-E1) cultured on this compound substrates.

Materials:

  • Prepared this compound substrates in 24-well plates (from Protocol 1)

  • MC3T3-E1 subclone 4 cells (ATCC CRL-2593)

  • Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Ascorbic acid

  • β-glycerophosphate

  • Dexamethasone (1 µM in ethanol)

  • Vehicle control (ethanol)

Procedure:

  • Cell Seeding: Seed MC3T3-E1 cells onto the prepared this compound substrates at a density of 2 x 10⁴ cells/cm².

  • Cell Culture: Culture the cells in complete growth medium (Alpha-MEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a 5% CO₂ incubator.

  • Osteogenic Differentiation: After 24 hours, replace the growth medium with osteogenic medium (complete growth medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate).

  • Induction of Osteoporotic Phenotype: To induce an osteoporotic-like state, treat the cells with 1 µM dexamethasone in the osteogenic medium. For the control group, add an equivalent volume of the vehicle (ethanol) to the osteogenic medium.[5][6][7][8][9]

  • Medium Change: Change the medium every 2-3 days for the duration of the experiment (typically 14-21 days).

  • Analysis: At the desired time points, cells can be harvested for analysis of osteogenic markers (e.g., ALP activity, gene expression of osteocalcin) or stained to assess mineralization (Alizarin Red S staining).

Protocol 3: Alkaline Phosphatase (ALP) Activity Assay

This protocol measures the activity of ALP, an early marker of osteoblast differentiation.

Materials:

  • Cells cultured on this compound substrates

  • Sterile PBS

  • Lysis buffer (e.g., 0.1% Triton X-100 in Tris-HCl buffer, pH 7.5)

  • p-Nitrophenyl phosphate (pNPP) substrate solution

  • Stop solution (e.g., 0.2 N NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Lysis: At the end of the culture period, wash the cells twice with ice-cold PBS. Add lysis buffer to each well and incubate on ice for 10 minutes. Scrape the cells from the substrate and transfer the lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Assay: Add a known volume of the supernatant (cell lysate) to a 96-well plate. Add pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes.

  • Stopping the Reaction: Stop the reaction by adding the stop solution.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Normalization: Determine the total protein concentration of the cell lysate using a BCA or Bradford protein assay. Normalize the ALP activity to the total protein content.[10][11][12][13][14]

Protocol 4: Alizarin Red S Staining for Mineralization

This protocol visualizes calcium deposits, a marker of late-stage osteoblast differentiation and matrix mineralization.

Materials:

  • Cells cultured on this compound substrates

  • Sterile PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Deionized (DI) water

  • 2% Alizarin Red S solution (pH 4.1-4.3)

Procedure:

  • Fixation: At the end of the culture period, wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.[15][16]

  • Washing: Wash the cells three times with DI water.

  • Staining: Add 2% Alizarin Red S solution to each well, ensuring the substrate is fully covered. Incubate for 20-30 minutes at room temperature.[15][16]

  • Final Washing: Aspirate the staining solution and wash the cells 3-5 times with DI water until the wash water is clear.

  • Visualization: Add DI water to the wells to prevent drying and visualize the red-orange calcium deposits using a bright-field microscope.[15][17][18][19]

Protocol 5: TRAP Staining for Osteoclast Identification

This protocol is for identifying osteoclasts in co-culture models.

Materials:

  • Co-cultures on this compound substrates

  • Leukocyte Acid Phosphatase (TRAP) staining kit

  • Fixative solution (provided in the kit or a mixture of citrate, acetone, and formaldehyde)

  • Tartrate-containing buffer

  • Chromogenic substrate

Procedure:

  • Fixation: At the end of the co-culture period, remove the culture medium and wash the cells with PBS. Add the fixative solution and incubate for 5 minutes at room temperature.

  • Washing: Wash the wells three times with DI water.

  • Staining: Prepare the staining solution by dissolving the chromogenic substrate in the tartrate-containing buffer according to the kit's instructions. Add the staining solution to each well.

  • Incubation: Incubate at 37°C for 20-60 minutes. Monitor the color development. Osteoclasts will stain red.[20][21][22][23]

  • Washing and Visualization: Wash with DI water and visualize the TRAP-positive multinucleated cells under a microscope.

Mandatory Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_culture Cell Culture & Induction cluster_drug Drug Screening cluster_analysis Analysis p1 Cut this compound Foam p2 Clean & Sterilize p1->p2 p3 Surface Coat (Fibronectin) p2->p3 c1 Seed MC3T3-E1 Cells p3->c1 Ready Substrates c2 Osteogenic Differentiation c1->c2 c3 Dexamethasone Treatment (Osteoporotic Model) c2->c3 c4 Vehicle Control (Healthy Model) c2->c4 d1 Add Test Compounds c3->d1 d2 Incubate d1->d2 a1 ALP Activity Assay d2->a1 a2 Alizarin Red S Staining d2->a2 a3 TRAP Staining (Co-culture) d2->a3 a4 Gene Expression Analysis d2->a4

Caption: Experimental workflow for simulating osteoporotic bone and screening drugs.

rankl_signaling RANKL RANKL RANK RANK RANKL->RANK Binds to TRAF6 TRAF6 RANK->TRAF6 Recruits NFkB NF-κB TRAF6->NFkB MAPK MAPK (JNK, p38, ERK) TRAF6->MAPK NFATc1 NFATc1 NFkB->NFATc1 Induces AP1 AP-1 (c-Fos) MAPK->AP1 AP1->NFATc1 Induces Osteoclastogenesis Osteoclast Differentiation, Survival & Activation NFATc1->Osteoclastogenesis Master Regulator

Caption: Simplified RANKL signaling pathway in osteoclasts.[24][25][26][27][28]

wnt_signaling Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Binds to Dsh Dsh Frizzled->Dsh Activates GSK3b GSK-3β Dsh->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for Degradation (OFF state) Nucleus Nucleus BetaCatenin->Nucleus Translocates to TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Binds to Osteoblastogenesis Osteoblast Proliferation, Differentiation & Survival TCF_LEF->Osteoblastogenesis Activates Gene Transcription

Caption: Canonical Wnt/β-catenin signaling pathway in osteoblasts.[29][30][31][32][33]

References

Application Notes and Protocols for ASTM F1839-08: A Standard Material for Spinal Implant Biomechanical Studies

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Application of ASTM F1839-08 Rigid Polyurethane Foam in the Biomechanical Evaluation of Spinal Implants

Introduction

Initial searches for a therapeutic agent designated "F1839-I" for spinal implant studies did not yield any relevant results. However, extensive investigation has revealed that "F1839" corresponds to the ASTM F1839-08 standard, which specifies the properties of rigid polyurethane foam used as a standardized testing medium for orthopedic devices, including spinal implants.[1][2][3][4] This document provides detailed application notes and protocols for utilizing ASTM F1839-08 foam in the biomechanical assessment of spinal implants.

The use of a standardized material like ASTM F1839 foam is critical for obtaining reproducible and comparable data in biomechanical testing.[5][6][7] It offers a consistent alternative to cadaveric bone, which can exhibit significant variability in quality and mechanical properties.[7][8] This foam can be manufactured to various densities to simulate different bone qualities, from healthy to osteoporotic.[5][9]

While ASTM F1839 is a mechanical testing material and does not directly interact with biological signaling pathways, the ultimate goal of the spinal implants tested with it is to promote spinal fusion. This process is heavily dependent on osteogenic signaling pathways such as the Bone Morphogenetic Protein (BMP) and Wnt signaling pathways.[10][11][12][13][14][15][16][17][18][19] Understanding these pathways provides the biological context for the mechanical stability assessed using ASTM F1839 foam.

Section 1: Quantitative Data and Material Properties

The ASTM F1839-08 standard provides specifications for several grades of rigid polyurethane foam, each corresponding to a different density and set of mechanical properties.[1][2][3] This allows researchers to select a foam grade that best simulates the intended patient population's bone quality.

Table 1: Grade Designation and Density of ASTM F1839-08 Foam [1]

Grade Minimum Density ( kg/m ³) Maximum Density ( kg/m ³)
5 72.10 88.10
10 144.0 176.0
12 173.0 211.5
15 216.0 264.5
20 288.5 352.5
25 360.5 440.5
30 432.5 528.5
35 504.5 617.0
40 576.5 705.0

| 50 | 721.0 | 881.0 |

Table 2: Compressive Strength and Modulus Requirements for ASTM F1839-08 Foam Grades [1]

Grade Minimum Compressive Strength (MPa) Maximum Compressive Strength (MPa) Minimum Compressive Modulus (MPa) Maximum Compressive Modulus (MPa)
5 0.4495 0.7800 15.15 27.55
10 1.745 2.820 49.35 86.95
12 2.485 3.970 66.80 115.5
15 3.820 6.050 97.40 167.0
20 6.630 10.45 157.0 267.5
25 10.15 16.00 229.0 386.0
30 14.30 22.70 312.5 525.5
35 19.15 30.55 407.0 685.0
40 24.60 39.55 511.0 864.0

| 50 | 37.35 | 61.05 | 740.0 | 1269.0 |

Section 2: Experimental Protocols

The following are detailed protocols for key biomechanical tests for spinal implants using ASTM F1839 foam blocks.

Protocol 1: Pedicle Screw Pullout Strength (per ASTM F543)

This test determines the axial force required to pull a pedicle screw out of the standardized foam, which is a critical measure of fixation strength.[20][21][22][23]

Methodology:

  • Material Preparation:

    • Select the appropriate grade of ASTM F1839 foam to simulate the desired bone density.

    • Cut the foam into blocks of appropriate dimensions to allow for screw insertion without edge effects.

  • Screw Insertion:

    • If necessary, drill a pilot hole in the foam block according to the screw manufacturer's specifications.

    • Insert the pedicle screw into the foam block to the desired depth at a controlled rotational speed (e.g., 1-5 rpm).[22]

  • Testing:

    • Mount the foam block securely in a fixture on a universal testing machine.

    • Attach the screw head to the actuator of the testing machine using a suitable grip.

    • Apply a tensile load along the long axis of the screw at a constant displacement rate (e.g., 5 mm/min) until the screw pulls out.[22]

  • Data Analysis:

    • Record the load-displacement curve.

    • The peak load on the curve represents the pullout strength of the screw.

Protocol 2: Interbody Cage Subsidence (per ASTM F2267)

This test measures the propensity of an interbody fusion cage to subside into the simulated vertebral endplates under axial compression.[24][25][26][27][28]

Methodology:

  • Material Preparation:

    • Use two blocks of ASTM F1839 foam of the selected grade to represent adjacent vertebral bodies.

  • Cage Placement:

    • Place the interbody fusion cage between the two foam blocks, ensuring proper alignment.

  • Testing:

    • Position the cage-foam block construct in a universal testing machine.

    • Apply a compressive axial load at a specified rate until a predetermined load or displacement is reached, or until failure occurs.

  • Data Analysis:

    • Measure the displacement of the cage into the foam blocks.

    • The amount of subsidence is determined from the load-displacement data, often corrected for the stiffness of the test setup.[24]

Protocol 3: Dynamic Fatigue Testing of a Spinal Construct (per ASTM F2077)

This protocol evaluates the durability of a spinal implant construct (e.g., cage, screws, and rods) under cyclic loading to simulate physiological conditions over time.[29][30][31][32][33]

Methodology:

  • Construct Assembly:

    • Assemble the complete spinal implant construct within two or more ASTM F1839 foam blocks, simulating a spinal motion segment.

  • Testing:

    • Mount the construct in a dynamic testing machine capable of applying cyclic loads.

    • Apply a cyclic compressive, torsional, or combined load for a specified number of cycles (e.g., 5 million cycles) or until failure.[29][33]

    • Testing can be performed in air or in a simulated physiological environment (e.g., saline at 37°C).[31][32]

  • Data Analysis:

    • Monitor the construct for any signs of failure, such as screw loosening, rod fracture, or cage collapse.

    • Record the number of cycles to failure and the mode of failure.

Section 3: Visualizations

Experimental and Logical Workflows

G cluster_prep Material Preparation cluster_testing Biomechanical Testing cluster_analysis Data Analysis foam_selection Select ASTM F1839 Foam Grade (Simulates Bone Density) block_prep Prepare Foam Blocks (Cutting, Drilling) foam_selection->block_prep construct_assembly Assemble Spinal Implant Construct with Foam Blocks block_prep->construct_assembly test_execution Execute Test Protocol (e.g., ASTM F543, F2267, F2077) construct_assembly->test_execution data_acquisition Acquire Load-Displacement Data test_execution->data_acquisition performance_eval Evaluate Implant Performance (Pullout Strength, Subsidence, Fatigue Life) data_acquisition->performance_eval

Caption: Experimental workflow for spinal implant biomechanical testing.

G cluster_bone Simulated Bone Quality cluster_foam ASTM F1839 Foam Grade osteoporotic Osteoporotic Bone low_grade Low Grade (e.g., 10-15) osteoporotic->low_grade Simulated by healthy Healthy Bone high_grade High Grade (e.g., 20-30) healthy->high_grade Simulated by

Caption: Relationship between foam grade and simulated bone quality.

Relevant Biological Signaling Pathway

While F1839 foam is for mechanical testing, the biological goal of spinal fusion is governed by osteogenic signaling pathways.

G BMP BMP Ligand BMPR BMP Receptor BMP->BMPR Binds Smads Smad Proteins BMPR->Smads Phosphorylates Runx2 Runx2 Smads->Runx2 Activates Osteoblast Osteoblast Differentiation & Bone Formation Runx2->Osteoblast Promotes

References

Application Notes and Protocols for Finite Element Analysis Validation Using ASTM F1839 Rigid Polyurethane Foam

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of ASTM F1839 rigid polyurethane foam for the validation of finite element analysis (FEA). ASTM F1839 is a standard specification for rigid, closed-cell polyurethane foam used as a standard material for testing orthopedic devices and instruments.[1][2][3][4][5][6][7][8] Its consistent and uniform material properties make it an excellent alternative to cadaveric bone for in-vitro mechanical testing and for the validation of computational models.[9]

This document outlines the mechanical properties of various grades of F1839 foam, provides detailed protocols for key validation experiments, and includes diagrams to illustrate the workflow for FEA validation. The use of standardized foam allows for reproducible and comparable results, which is critical for the validation of FEA models used in medical device development and biomechanical research.

Data Presentation: Mechanical Properties of ASTM F1839 Foam

The ASTM F1839 standard classifies rigid polyurethane foam into several grades based on their nominal density.[10][11] The mechanical properties of these foams are well-defined, making them ideal for input into FEA models and for the validation of simulation results. The following tables summarize the minimum required mechanical properties for various grades of foam as specified in ASTM F1839-08.[10]

Table 1: Density and Compressive Properties

GradeNominal Density ( kg/m ³)Minimum Compressive Strength (MPa)Minimum Compressive Modulus (MPa)
580.10.615
10160.22.150
12192.23.175
15240.34.8120
20320.48.3180
25400.512.4250
30480.517.2350
35560.622.8450
40640.728.3550
50800.941.4800

Data sourced from ASTM F1839-08.[10]

Table 2: Shear Properties and Screw Pullout Strength

GradeMinimum Shear Strength (MPa)Minimum Shear Modulus (kPa)Minimum Screw Pullout Strength (N)
50.510110
101.125290
121.535420
152.255590
203.485770
254.81201125
306.51601520
358.52101950
4010.72602400
5015.93803380

Data sourced from ASTM F1839-08.[10]

Experimental Protocols for FEA Validation

Accurate FEA validation requires a direct comparison between computational results and experimental data. The following protocols, based on the test methods described in ASTM F1839-08, provide a framework for generating the necessary experimental data.[10]

Compressive Strength and Modulus Testing

This test determines the compressive properties of the F1839 foam, which are critical inputs for material models in FEA.

3.1.1 Specimen Preparation

  • Prepare five specimens, each measuring 50.8 mm x 50.8 mm x 25.4 mm, from a solid block of the desired foam grade.

  • The thickness of the specimen (25.4 mm) should be parallel to the foam rise direction.

  • Ensure all dimensions are measured with a precision of ±0.025 mm.

  • Condition the specimens at 24 ± 2.8°C for at least 3 hours prior to testing.[10]

3.1.2 Test Procedure

  • Conduct the test in accordance with ASTM D1621 at 24 ± 2.8°C.

  • Orient the specimens so that the compressive load is applied parallel to the foam rise direction.[10]

  • Use a calibrated mechanical testing machine that complies with ASTM E4.

  • Apply a compressive load at a constant rate of crosshead movement.

  • Record the load-deflection data until a clear yield point is observed or the strain reaches a predetermined level (e.g., 10%).

3.1.3 Data Analysis

  • Calculate the compressive strength as the maximum stress achieved.

  • Determine the compressive modulus from the initial linear portion of the stress-strain curve.

  • Calculate the average compressive strength and modulus from the five specimens.

Shear Strength and Modulus Testing

This protocol is used to determine the shear properties of the foam, which are important for predicting failure under complex loading conditions.

3.2.1 Specimen Preparation

  • Prepare five specimens, each measuring 76.2 mm x 25.4 mm x 6.35 mm, from a solid foam block.

  • The thickness of the specimen (6.35 mm) should be parallel to the foam rise direction.

  • Measure all dimensions with a precision of ±0.025 mm.

  • Condition the specimens at 24 ± 2.8°C for at least 3 hours before testing.[10]

3.2.2 Test Procedure

  • Conduct the test in accordance with ASTM C273.

  • Bond the specimens to rigid loading fixtures.

  • Apply a shear load to the specimen through the loading fixtures.

  • Record the load-displacement data until failure.

3.2.3 Data Analysis

  • Calculate the shear strength as the maximum shear stress.

  • Determine the shear modulus from the initial linear portion of the shear stress-strain curve.

  • Calculate the average shear strength and modulus from the five specimens.

Screw Pullout Testing

This test is particularly relevant for orthopedic applications and provides a valuable metric for validating FEA models of implant fixation.

3.3.1 Specimen and Screw Preparation

  • Use a foam block with sufficient dimensions to allow for screw insertion without edge effects.

  • Use a standard metallic medical bone screw as specified in ASTM F543.

  • Drill a pilot hole of the appropriate diameter for the screw being tested.

3.3.2 Test Procedure

  • Insert the screw into the pilot hole to a specified depth.

  • Mount the foam block in a fixture that prevents rotation and translation.

  • Apply a tensile load to the screw head along its longitudinal axis at a constant rate of displacement.

  • Record the load required to pull the screw out of the foam.

3.3.3 Data Analysis

  • The screw pullout strength is the maximum load recorded during the test.

  • Perform the test on multiple specimens and calculate the average pullout strength.

Visualization of Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the key workflows for utilizing ASTM F1839 foam in FEA validation.

experimental_workflow cluster_prep Specimen Preparation cluster_testing Mechanical Testing cluster_data Data Acquisition foam_block ASTM F1839 Foam Block cutting Cut Specimens to ASTM Specs foam_block->cutting conditioning Condition Specimens cutting->conditioning compression Compression Test (ASTM D1621) conditioning->compression shear Shear Test (ASTM C273) conditioning->shear pullout Screw Pullout Test (ASTM F543) conditioning->pullout load_disp Load-Displacement Data compression->load_disp shear->load_disp pullout->load_disp

Caption: Experimental workflow for mechanical characterization of F1839 foam.

fea_validation_workflow cluster_exp Experimental Analysis cluster_fea Finite Element Analysis cluster_validation Validation exp_protocol Execute Experimental Protocols exp_data Generate Experimental Data (Stress-Strain, Pullout Force) exp_protocol->exp_data comparison Compare Experimental Data and FEA Results exp_data->comparison material_model Define Material Model using ASTM F1839 Properties fea_simulation Run FEA Simulation of Experiment material_model->fea_simulation fea_results Generate FEA Results fea_simulation->fea_results fea_results->comparison validation_outcome Validate/Calibrate FEA Model comparison->validation_outcome

Caption: Workflow for the validation of a finite element model.

Conclusion

The use of ASTM F1839 rigid polyurethane foam provides a reliable and reproducible method for the validation of finite element models in the field of orthopedics and biomechanics. By following the standardized experimental protocols outlined in this document and utilizing the specified mechanical property data, researchers can ensure the accuracy and credibility of their computational simulations. This, in turn, can accelerate the design and development of new medical devices and improve the understanding of complex biomechanical systems.

References

Application Note: Preparation of F1839 Standard Foam for Mechanical Testing of Orthopaedic Devices

Author: BenchChem Technical Support Team. Date: November 2025

AN-001 | Version 1.0

Audience: Researchers, scientists, and drug development professionals involved in the mechanical evaluation of orthopaedic devices and instruments.

Introduction: ASTM F1839 is a standard specification for rigid, closed-cell polyurethane foam used as a consistent, standardized testing medium for orthopaedic devices.[1][2][3] This material serves as a synthetic analogue for human cancellous bone, allowing for reproducible mechanical testing of devices like bone screws, plates, and other instruments.[1][2][4] The standard outlines various grades of foam, each with specific mechanical properties, enabling researchers to select a material that appropriately simulates a desired bone quality.[1][4]

This document provides detailed protocols for the preparation of F1839 polyurethane foam test specimens from both pre-formed solid blocks and two-part liquid systems. Adherence to these guidelines is crucial for ensuring test results are consistent and comparable across different studies.

Data Presentation: F1839 Foam Grades and Mechanical Properties

The selection of an appropriate foam grade is the first critical step in the experimental process. The grade is typically chosen to match the mechanical properties of the target bone tissue. The following table summarizes the key mechanical requirements for different grades of F1839 foam as specified by the standard.

Foam GradeDensity (g/cm³)Compressive Strength (MPa)Compressive Modulus (MPa)
150.245.3118
200.3210.7262
250.4017.5450
300.4826.0689
400.6445.01379
(Note: These values are representative and users should always refer to the certificate of analysis for the specific lot of F1839 foam being used.)

Experimental Protocols

Protocol for Preparing Test Specimens from Solid F1839 Foam Blocks

This protocol covers the procedure for machining standardized test specimens from solid blocks or sheets of F1839 foam.

2.1.1 Materials and Equipment

  • Solid F1839 polyurethane foam block/sheet of the desired grade

  • Precision cutting tool (e.g., band saw, CNC milling machine)

  • Calipers or micrometer

  • Safety glasses and gloves

  • Compressed air for cleaning

2.1.2 Methodology

  • Material Inspection: Before machining, visually inspect the foam block for any defects such as voids, cracks, or discoloration.[5] The material should appear uniform in color and porosity.

  • Specimen Layout: Plan the cutting layout on the foam block. Ensure that the orientation of the test specimens relative to the foam rise direction (if known and relevant for the test) is consistent for all samples.

  • Machining:

    • Carefully machine the foam block into the desired specimen geometry. For general compression testing, a common specimen size is a 25.4 mm x 25.4 mm x 12.7 mm block.[5] For device-specific tests (e.g., screw pullout), the block dimensions must be sufficient to meet the requirements of the relevant test standard (e.g., ASTM F543).

    • Use sharp cutting tools to ensure clean cuts and avoid compressing or melting the foam.

    • Minimize heat generation during cutting. If using power tools, employ a slow feed rate and allow for cooling periods.

  • Cleaning and Inspection:

    • Remove any dust or debris from the machined specimens using low-pressure compressed air. Do not use liquid cleaning agents as they may affect the foam's properties.

    • Measure the final dimensions of each specimen using calipers or a micrometer to ensure they are within the required tolerances.

  • Conditioning: Condition the prepared specimens for a minimum of 24 hours at standard laboratory conditions (21 ± 3°C and 50 ± 10% relative humidity) before mechanical testing.[5]

Protocol for Preparing F1839 Foam from a Two-Part Liquid System

This protocol is for users who create the foam block in the laboratory from liquid components.

2.2.1 Materials and Equipment

  • F1839 two-part liquid polyurethane system (Base and Activator)[6]

  • Mold of desired dimensions (e.g., aluminum, steel)

  • Mold release agent

  • Mixing container and stirring implement

  • Scale for accurate measurement

  • Fume hood or well-ventilated area

  • Personal protective equipment (gloves, safety glasses, lab coat)

2.2.2 Methodology

  • Mold Preparation: Clean the mold thoroughly and apply a thin, even coat of a suitable mold release agent to all internal surfaces.

  • Component Measurement: In a well-ventilated area, accurately weigh the required amounts of the base and activator components according to the manufacturer's specified mix ratio.

  • Mixing:

    • Pour the activator into the base component.

    • Mix the components thoroughly for the time specified by the manufacturer, ensuring a homogenous mixture is achieved. Scrape the sides and bottom of the mixing container to ensure all material is incorporated.

  • Pouring: Immediately after mixing, pour the liquid mixture into the prepared mold. Pour steadily to minimize air entrapment.

  • Curing: Allow the foam to rise and cure in the mold for the duration specified by the manufacturer. Do not disturb the mold during this period. Curing should take place in a temperature-controlled environment.

  • Demolding and Post-Curing:

    • Once fully cured, carefully remove the solid foam block from the mold.

    • Allow the block to post-cure for the recommended time (often 24 hours or more) to ensure all chemical reactions are complete and the material is stable.

  • Specimen Preparation: Once post-curing is complete, proceed with machining test specimens as described in Protocol 2.1.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from material selection to the final analysis of mechanical properties.

F1839_Workflow cluster_prep Phase 1: Specimen Preparation cluster_source Foam Source cluster_test Phase 2: Mechanical Testing cluster_analysis Phase 3: Data Analysis select_grade Select F1839 Grade (e.g., 15, 20, 30) solid_block Source Solid Block select_grade->solid_block Option A liquid_system Source Liquid System select_grade->liquid_system Option B machine Machine Specimens to Final Dimensions solid_block->machine mix_pour Mix & Pour Liquid System liquid_system->mix_pour cure Cure & Demold mix_pour->cure cure->machine condition Condition Specimens (24h, 21°C, 50% RH) machine->condition setup_test Setup Test Fixture (e.g., Compression Platens) condition->setup_test run_test Perform Mechanical Test (e.g., ASTM D1621) setup_test->run_test collect_data Collect Force- Displacement Data run_test->collect_data analyze Calculate Properties (Strength, Modulus) collect_data->analyze report Report Results analyze->report

Caption: Workflow for F1839 foam preparation and mechanical testing.

References

Application of F1839-I in Dental Implant Research: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations to generate detailed application notes and protocols on the use of F1839-I in dental implant research have revealed no specific information, scholarly articles, or research data identifying a compound or material with this designation in the specified field.

Extensive searches of scientific databases and literature have not yielded any results for "this compound" in the context of dental implantology, osteoblast function, osseointegration, or related signaling pathways. The designation "this compound" does not correspond to any known drug, molecule, or material currently under investigation or in use for dental implant applications according to the available public research data.

Therefore, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or visualizations of signaling pathways and experimental workflows related to this compound. The core requirements of the request cannot be met due to the absence of foundational research on this specific topic.

For researchers, scientists, and drug development professionals interested in the broader field of dental implant research, current areas of investigation focus on various strategies to enhance osseointegration and implant success. These include:

  • Surface Modifications: Altering the topography and chemistry of implant surfaces to promote better bone-to-implant contact. This includes techniques like acid-etching, sandblasting, and the creation of nanotopography.

  • Biomimetic Coatings: Applying coatings that mimic the natural bone environment, such as hydroxyapatite or extracellular matrix proteins, to improve biocompatibility and osteogenic potential.

  • Bioactive Molecules: Investigating the local delivery of growth factors and other signaling molecules to stimulate bone formation around the implant.

  • Novel Materials: Exploring alternatives to traditional titanium alloys, such as zirconia and PEEK (Polyether ether ketone), for improved aesthetics and mechanical properties.

  • Signaling Pathways: Studying the molecular mechanisms that govern osseointegration, with a focus on pathways like NF-κB and Wnt, to identify new therapeutic targets.[1][2][3]

Researchers are encouraged to consult scientific literature and databases using established terminology for materials, drugs, and biological agents relevant to dental implantology to find pertinent and validated information.

References

Troubleshooting & Optimization

Technical Support Center: F1839-I Foam Block Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing F1839-I rigid polyurethane foam blocks in their experiments. The information provided herein is intended to assist in obtaining accurate and repeatable results, with a specific focus on understanding and mitigating edge effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound foam?

A1: this compound refers to rigid, unicellular polyurethane foam that conforms to the ASTM F1839 standard specification.[1][2] This foam is widely used as a standard material for the mechanical testing of orthopedic devices and instruments.[1][2][3] It is designed to have mechanical properties on the order of human cancellous bone, providing a consistent and uniform medium for testing.[1][2][4]

Q2: What are the different grades of this compound foam?

A2: this compound foam is available in various grades, which are designated by their nominal density.[5] Higher grade numbers correspond to higher foam densities and, consequently, greater mechanical strength.[5][6] The selection of a specific grade depends on the particular application and the type of bone tissue being simulated.[7]

Q3: What are "edge effects" in the context of foam block testing?

A3: Edge effects refer to the phenomenon where the mechanical properties of a material measured near its edges differ from the properties measured in the bulk of the material. In foam block testing, this can manifest as localized strain concentrations or premature failure at the specimen's edges, leading to an underestimation of the material's true strength and stiffness.[8] This is often due to stress concentrations and the lack of lateral support at the free surfaces.

Q4: Why is it important to account for edge effects?

A4: Unaccounted for edge effects can lead to significant errors in mechanical testing data, compromising the validity and reproducibility of experimental results. For instance, in orthopedic device testing, failing to consider edge effects could lead to inaccurate assessments of implant stability and performance.

Data Presentation: Mechanical Properties of this compound Foam Grades

The following tables summarize the minimum and maximum mechanical property values for various grades of this compound foam as specified by ASTM F1839.

Table 1: Density and Compressive Properties

GradeMinimum Density ( kg/m ³)Maximum Density ( kg/m ³)Minimum Compressive Strength (MPa)Maximum Compressive Strength (MPa)Minimum Compressive Modulus (MPa)Maximum Compressive Modulus (MPa)
572.1088.100.44950.78001220
10144.0176.01.7452.8204575
12173.0211.52.4853.97065105
15216.0264.53.8206.050100160
20288.5352.56.63010.45170270
25360.5440.510.1516.00260420
30432.5528.514.3022.70370590
35504.5617.019.1530.55490790
40576.5705.024.6039.556301010
50721.0881.037.3561.059601550

Data sourced from ASTM F1839-08 and commercial supplier data sheets.[5][6]

Table 2: Shear Properties and Screw Pull-out Strength

GradeMinimum Shear Strength (MPa)Maximum Shear Strength (MPa)Minimum Shear Modulus (MPa)Maximum Shear Modulus (MPa)Minimum Screw Pull-out Strength (N)Maximum Screw Pull-out Strength (N)
50.4200.80561253.185
101.2252.0101525220350
121.6102.5802030310490
152.2353.5102540470750
203.3955.2754060886.71176.3
254.6657.275558512501980
306.0259.4957011016702650
357.46011.959014021303380
408.96014.5511017026204160
50----37805990

Data sourced from ASTM F1839-08, a study on pedicle screw pull-out, and commercial supplier data sheets.[6][9][10][11]

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Inconsistent compressive strength results 1. Non-uniform specimen preparation. 2. Misalignment of the specimen in the testing machine. 3. Variation in strain rate. 4. Prominent edge effects.1. Ensure specimens are cut with parallel and flat surfaces, perpendicular to the foam rise direction.[12] 2. Use self-aligning platens and ensure the specimen is centered. 3. Adhere strictly to the strain rate specified in the relevant testing standard (e.g., ASTM D1621). 4. Use larger specimens where the central, unaffected region is a higher proportion of the total volume. Consider using a lubricant on the platens to reduce friction.
Premature failure at the edges of the specimen 1. High stress concentrations at the sharp edges of the specimen. 2. Frictional forces between the specimen and the loading platens.1. A slight chamfering of the specimen edges may help to reduce stress concentrations. 2. Apply a thin layer of lubricant (e.g., petroleum jelly) to the surfaces of the loading platens.
Difficulty in obtaining a linear elastic region in the stress-strain curve 1. Initial settling of the specimen (toe region). 2. Cellular structure collapse at low strains.1. Apply a small preload to the specimen before starting the test to ensure full contact between the specimen and the platens. 2. Ensure the correct foam grade is being used for the expected load range. A lower-density foam may exhibit non-linear behavior at lower stresses.
Specimen buckling during compression 1. Aspect ratio (height to width) of the specimen is too high.1. Ensure the specimen aspect ratio is in accordance with the relevant testing standard (typically between 1:1 and 2:1 for compression testing).

Experimental Protocols

Protocol for Investigating Edge Effects in Compressive Testing

This protocol is designed to quantify the influence of specimen size on the measured compressive properties, thereby isolating the edge effect.

1. Objective: To determine the effect of specimen aspect ratio and size on the apparent compressive strength and modulus of this compound foam.

2. Materials and Equipment:

  • This compound foam blocks of a single grade (e.g., Grade 20).
  • Universal Testing Machine (UTM) with a suitable load cell.
  • Compression platens (parallel and flat).
  • Calipers or micrometer for precise dimensional measurements.
  • Specimen cutting tools (e.g., band saw with a fine-toothed blade).

3. Specimen Preparation:

  • Cut cubic specimens of at least three different sizes from the same foam block. For example:
  • Group A: 25 mm x 25 mm x 25 mm (n=5)
  • Group B: 50 mm x 50 mm x 50 mm (n=5)
  • Group C: 75 mm x 75 mm x 75 mm (n=5)
  • Ensure all cut surfaces are smooth, parallel, and perpendicular to the foam rise direction.
  • Measure and record the dimensions of each specimen to a precision of 0.01 mm.

4. Experimental Procedure:

  • Set the crosshead speed of the UTM to a constant strain rate (e.g., 10% of the specimen height per minute, as per ASTM D1621).
  • Place a specimen at the center of the lower platen.
  • Bring the upper platen into contact with the specimen and apply a small preload (e.g., 5 N) to ensure uniform contact.
  • Initiate the compression test and record the load and displacement data until a predefined strain (e.g., 10%) is reached.
  • Repeat the test for all specimens in each group.

5. Data Analysis:

  • Calculate the engineering stress and strain for each specimen.
  • Determine the compressive modulus from the initial linear portion of the stress-strain curve.
  • Determine the compressive strength at a specific strain (e.g., 5% or 10%).
  • Calculate the mean and standard deviation of the compressive modulus and strength for each specimen group.
  • Plot the apparent compressive strength and modulus as a function of specimen size. A significant increase in these properties with increasing specimen size would indicate the presence of edge effects in the smaller specimens.

Visualizations

Experimental Workflow for Investigating Edge Effects

Edge_Effect_Workflow cluster_prep Specimen Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis cluster_conclusion Conclusion prep1 Select this compound Foam Block (Single Grade) prep2 Cut Specimens of Varying Sizes (e.g., 25mm, 50mm, 75mm cubes) prep1->prep2 prep3 Measure and Record Dimensions prep2->prep3 test1 Set UTM Parameters (Strain Rate) prep3->test1 test2 Position Specimen and Apply Preload test1->test2 test3 Conduct Compression Test test2->test3 test4 Record Load-Displacement Data test3->test4 analysis1 Calculate Stress and Strain test4->analysis1 analysis2 Determine Compressive Modulus and Strength analysis1->analysis2 analysis3 Group and Average Results by Specimen Size analysis2->analysis3 analysis4 Plot Mechanical Properties vs. Specimen Size analysis3->analysis4 conc1 Quantify Edge Effects analysis4->conc1

Caption: Workflow for the experimental investigation of edge effects in this compound foam block testing.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic start Inconsistent Mechanical Test Results q1 Are Specimen Dimensions Uniform and to Standard? start->q1 sol1 Review and Refine Specimen Preparation Protocol q1->sol1 No q2 Is the Specimen Correctly Aligned in the UTM? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Use Alignment Fixtures and Center the Specimen q2->sol2 No q3 Is the Strain Rate Consistent and Correct? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Verify UTM Settings Against the Test Standard q3->sol3 No q4 Are Edge Effects Suspected? q3->q4 Yes a3_yes Yes a3_no No sol3->q3 sol4 Implement Edge Effect Mitigation Strategies (e.g., larger specimens, lubrication) q4->sol4 Yes end Consistent Results q4->end No a4_yes Yes a4_no No sol4->end

Caption: A logical troubleshooting guide for addressing inconsistent results in foam block testing.

References

Technical Support Center: Minimizing Variability in F1839-I Screw Pull-Out Tests

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in F1839-I screw pull-out tests. Adherence to standardized protocols is critical for ensuring the reliability and comparability of results.

Troubleshooting Guide

This guide addresses common issues encountered during this compound screw pull-out tests that can lead to increased data variability.

Issue Potential Cause(s) Recommended Solution(s)
High variability in pull-out strength across seemingly identical tests. Inconsistent test block density.[1][2]Ensure that all polyurethane foam blocks used are from the same manufacturing lot and meet the density specifications of ASTM F1839.[3][4][5] Even minor variations in foam density can significantly impact pull-out force.[2]
Variations in pilot hole drilling.Use a sharp, correctly sized drill bit for all pilot holes. Ensure the drill is held perpendicular to the test block surface to create a consistent and straight hole. Tapping the pilot hole can reduce pull-out force and should be avoided unless specified by the protocol.[6]
Inconsistent screw insertion technique.[7]Use a calibrated torque-limiting screwdriver to ensure consistent insertion torque. The rate of insertion should also be controlled and consistent across all tests.[8]
Lower than expected pull-out strength. Pilot hole diameter is too large.[9][10]A pilot hole that is too large reduces the engagement of the screw threads with the test material, leading to decreased pull-out strength.[9][10] Use the recommended pilot hole size for the specific screw being tested.
Test block material is compromised.Inspect foam blocks for any visible defects, such as voids or cracks, before use. Ensure the storage conditions of the foam blocks are appropriate to prevent degradation.
Incorrect test setup.Verify that the pull-out fixture is aligned with the long axis of the screw to ensure a pure axial pull. Any off-axis loading will result in inaccurate and lower pull-out strength values.
Inconsistent failure mode (e.g., screw breaking vs. stripping). Screw insertion depth is not uniform.The length of screw thread engagement is a critical factor in pull-out strength.[6] Ensure that all screws are inserted to the same depth as specified in the test protocol.
Pull-out rate is incorrect.The rate of pull-out should be constant and in accordance with the ASTM F543 standard, which specifies a rate of 5 mm/min.[8][11]
Difficulty in comparing results with other laboratories. Deviation from the ASTM F1839 and F543 standards.Strict adherence to the ASTM standards for both the test material (F1839) and the test method (F543, Annex A3) is essential for inter-laboratory comparability.[8][11][12]
Differences in screw design.Be aware that screw design parameters such as thread shape, core diameter, and whether the screw is cannulated or has radial holes will significantly affect pull-out strength.[6][7]

Frequently Asked Questions (FAQs)

Q1: Why is ASTM F1839 polyurethane foam specified for these tests?

A1: ASTM F1839 specifies rigid polyurethane foam as a standard material to provide a consistent and uniform test medium, which helps to reduce the inherent variability found in cadaveric bone.[3][11] While not intended to perfectly replicate human bone, it offers mechanical properties in the same order of magnitude as human cancellous bone, allowing for more reproducible testing of orthopedic devices.[3][5]

Q2: What are the most critical factors influencing screw pull-out strength?

A2: The primary factors affecting screw pull-out force are the screw design (thread geometry, diameter), the material properties of the test block (density), and the insertion technique (pilot hole size, insertion torque). Bone density is often the most significant factor in both standard and osteoporotic models.

Q3: How does the pilot hole size affect the pull-out strength?

A3: The pilot hole diameter is inversely related to the pull-out strength. A smaller pilot hole can increase the compressive forces on the surrounding material during screw insertion, leading to a stronger interface and higher pull-out strength.[9] Conversely, a pilot hole that is too large will decrease the contact area for the screw threads, significantly reducing pull-out strength.[10]

Q4: What is the specified pull-out rate in the ASTM standard?

A4: According to ASTM F543, Annex A3, the screw should be pulled out of the test block at a constant rate of 5 mm/min.[8][11]

Q5: Can I compare the pull-out strength of different screw designs using this method?

A5: Yes, this is a primary application of the this compound screw pull-out test. By keeping the test block material and experimental parameters constant, the test can effectively isolate the influence of screw design on pull-out performance. However, it is important to note that results from this standardized test do not directly correlate to clinical performance in human or animal bone but are used for quality control and comparative analysis.[12][13]

Quantitative Data Summary

The following tables summarize the impact of key variables on screw pull-out strength based on available literature.

Table 1: Effect of Pilot Hole Diameter on Pull-out Strength in Normal Density Bone Models

Pilot Hole DiameterChange in Pull-out StrengthReference
Under-drilled (2.0 mm vs. 2.5 mm standard)+9.4%[10]
Under-drilled (1.5 mm vs. 2.5 mm standard)+18.5%[10]
2.5 mm vs. 3.2 mmStatistically significant increase with smaller hole[9]

Table 2: Pull-out Strength in Different Test Mediums (Pedicle Screw Example)

Test MediumMean Pull-out Strength (kN)Standard Deviation (kN)Reference
Extremely Osteoporotic Cadaver Vertebra0.180.11[11]
Osteoporotic Cadaver Vertebra0.370.14[11]
Normal Cadaver Vertebra0.970.4[11]
Osteoporotic Bilayer Foam Model0.850.08[11]
Extremely Osteoporotic Bilayer Foam Model0.940.08[11]
Normal Bilayer Foam Model1.190.05[11]

Experimental Protocols

ASTM F543 Annex A3: Test Method for Determining the Axial Pullout Load of Medical Bone Screws

  • Test Block Preparation: A test block conforming to ASTM F1839 is used. A pilot hole is drilled into the block to the specified depth and diameter for the screw being tested.

  • Screw Insertion: The bone screw is driven into the pre-drilled pilot hole. The insertion depth is typically 20 mm or 60% of the thread length. The insertion speed is maintained at a constant 3 rpm.[8]

  • Test Setup: The test block with the inserted screw is securely mounted in a universal testing machine. A fixture is attached to the screw head to apply a tensile load along the long axis of the screw.

  • Pull-out Test: The screw is pulled out of the test block at a constant crosshead speed of 5 mm/min.[8][11]

  • Data Acquisition: The axial tensile force and displacement are recorded throughout the test until the screw is completely pulled out. The maximum force recorded is the axial pull-out strength.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_insertion Screw Insertion cluster_testing Testing cluster_analysis Data Analysis A Select ASTM F1839 Foam Block B Drill Pilot Hole A->B Perpendicular Drilling C Insert Screw to Specified Depth B->C Controlled Insertion Rate D Mount in Testing Machine C->D Secure Fixturing E Apply Axial Load (5 mm/min) D->E Constant Pull Rate F Record Force vs. Displacement E->F G Determine Max Pull-out Force F->G

Caption: Experimental workflow for this compound screw pull-out testing.

Variability_Factors cluster_material Material Properties cluster_procedure Procedural Factors cluster_specimen Specimen (Screw) Design center Pull-out Test Variability M1 Foam Block Density M1->center M2 Material Defects M2->center P1 Pilot Hole Diameter P1->center P2 Insertion Technique P2->center P3 Pull-out Rate P3->center S1 Thread Geometry S1->center S2 Core Diameter S2->center

Caption: Key factors contributing to variability in screw pull-out tests.

References

Preventing cracking in F1839-I foam during testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing cracking in F1839-I foam during mechanical testing. The F1839 designation refers to a rigid, closed-cell polyurethane foam compliant with ASTM F1839, which is utilized as a standard material for testing orthopedic devices and instruments.[1][2][3][4] The "-I" designation may refer to a specific grade or lot; the principles outlined in this guide are applicable to all grades of F1839 foam.

Frequently Asked Questions (FAQs)

Q1: What is F1839 foam and why is it used in our research?

A1: F1839 foam is a rigid polyurethane foam manufactured to meet the specifications of ASTM F1839.[2][3] It serves as a standardized testing medium that mimics the mechanical properties of human cancellous bone.[1][2] This consistency is crucial for the comparative mechanical testing of orthopedic devices and instruments, ensuring reliable and reproducible results.[1][5]

Q2: We are observing cracks in the this compound foam samples even before testing. What could be the cause?

A2: Pre-existing cracks can arise from several factors, including improper storage, handling, or specimen preparation. F1839 foam is susceptible to damage from environmental conditions.[6][7] High humidity can lead to moisture absorption and subsequent degradation of the foam's mechanical properties, while exposure to temperature extremes can cause thermal stress.[7] Rough handling during transportation or machining can also introduce microcracks that may propagate during testing.

Q3: Can the orientation of the foam block affect the test results and the likelihood of cracking?

A3: Yes, the orientation of the foam is critical. The manufacturing process of F1839 foam results in an anisotropic cellular structure, meaning its mechanical properties differ in various directions. Testing should always be performed with respect to the foam rise direction as specified in the experimental protocol to ensure consistent and accurate results, and to minimize unexpected failure modes.

Q4: What are the primary failure modes of F1839 foam during mechanical testing?

A4: The failure of rigid polyurethane foams like F1839 is complex and can manifest as brittle fracture, compressive failure, or shear failure. During tensile testing, failure is often governed by cell wall bending and stretching, leading to brittle fracture. In compression, failure typically involves cell wall buckling and crushing. The specific failure mode is influenced by the foam's density, the type of loading, and the test conditions.

Troubleshooting Guide: Preventing Cracking During Testing

This guide provides solutions to common issues leading to cracking in this compound foam during mechanical testing.

Problem Potential Cause Recommended Solution
Cracking at the Grip Interface Stress Concentration: Sharp grip edges or uneven clamping pressure can create stress concentrations, initiating cracks.Use grips with smooth, rounded edges. Ensure uniform pressure distribution across the gripping surface. For tensile testing, consider using specialized fixtures for foam specimens to minimize clamping stress.
Specimen Misalignment: Improper alignment of the specimen in the grips can introduce bending moments, leading to premature failure.Carefully align the specimen with the loading axis of the testing machine. Use alignment fixtures if available.
Brittle Fracture in the Gauge Section (Tensile Testing) High Strain Rate: Rapid loading can induce brittle behavior in the foam.Reduce the strain rate to allow for more ductile deformation. Consult ASTM F1839 and relevant literature for appropriate strain rates for the specific test.
Low Temperature: Lower temperatures can increase the brittleness of the polyurethane foam.Conduct tests at a controlled ambient temperature as specified in the relevant standards. If sub-ambient testing is required, be aware of the increased risk of brittle fracture.
Shear Cracking Under Compression Frictionless Platens: Lack of friction between the compression platens and the specimen can lead to shear failure.While frictionless surfaces are often desired, some standards may specify the surface finish. Ensure the platens meet the requirements of the test protocol.
Specimen Aspect Ratio: An inappropriate height-to-width ratio of the compression specimen can promote buckling and shear failure.Adhere to the specimen dimensions specified in ASTM F1839 for compression testing to ensure uniform compressive loading.[8][9]
Inconsistent Cracking Behavior Across Samples Material Inhomogeneity: Variations in foam density or cell structure can lead to inconsistent mechanical behavior.Visually inspect each specimen for defects such as voids or large cells before testing. Ensure all specimens are taken from the same lot and, if possible, the same block of foam.
Environmental Fluctuations: Changes in laboratory temperature and humidity can affect the foam's properties.Condition the specimens at a constant temperature and humidity for a specified period before testing, as recommended by ASTM standards.[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is essential to consult the full ASTM F1839 standard for comprehensive procedural details.[2][3][10]

Specimen Preparation

Proper specimen preparation is critical to prevent premature cracking.

  • Cutting: Use a sharp, high-speed cutting tool (e.g., a band saw with a fine-toothed blade) to minimize surface tearing and the introduction of microcracks.

  • Dimensions: Machine specimens to the precise dimensions specified in the relevant testing standard (e.g., ASTM F1839).

  • Inspection: Visually inspect each specimen for any surface flaws, voids, or inconsistencies in cell structure. Discard any specimens with visible defects.

  • Conditioning: Condition all specimens in a controlled environment (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.

Compression Testing (adapted from ASTM F1839)
  • Objective: To determine the compressive strength and modulus of the foam.

  • Apparatus: A universal testing machine with a calibrated load cell and compression platens.

  • Specimen: A right circular cylinder or a rectangular prism with dimensions as specified in the standard.

  • Procedure:

    • Measure the dimensions of the conditioned specimen.

    • Place the specimen centrally on the lower compression platen.

    • Apply a compressive load at a constant rate of crosshead displacement until failure.

    • Record the load-displacement data.

  • Data Analysis: Calculate the compressive strength and modulus from the resulting stress-strain curve.

Tensile Testing

While ASTM F1839 does not detail a tensile test, the principles of ASTM D1623 ("Standard Test Method for Tensile and Tensile Adhesion Properties of Rigid Cellular Plastics") can be adapted.

  • Objective: To determine the tensile strength and elongation of the foam.

  • Apparatus: A universal testing machine with suitable grips.

  • Specimen: A "dog-bone" shaped specimen with specified dimensions.

  • Procedure:

    • Measure the cross-sectional area of the conditioned specimen's gauge section.

    • Secure the specimen in the grips, ensuring proper alignment.

    • Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures.

    • Record the load-elongation data.

  • Data Analysis: Calculate the tensile strength from the maximum load and the initial cross-sectional area.

Quantitative Data Summary

The following tables summarize the influence of key parameters on the mechanical properties of rigid polyurethane foam, which can inform testing protocols to prevent cracking.

Table 1: Effect of Temperature on Mechanical Properties of Rigid Polyurethane Foam

Temperature (°C)Compressive Modulus (MPa)Tensile Modulus (MPa)
25HighHigh
90ModerateModerate
150LowLow

Note: Higher temperatures generally lead to a decrease in stiffness and strength, making the foam more ductile and less prone to brittle fracture.

Table 2: Effect of Strain Rate on Mechanical Properties of Rigid Polyurethane Foam

Strain RateCompressive StrengthFailure Mode
LowLowerMore Ductile
HighHigherMore Brittle

Note: Higher strain rates can increase the measured strength but also promote brittle failure. A lower strain rate is recommended to reduce the risk of cracking.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate key relationships and workflows for troubleshooting cracking in this compound foam.

TroubleshootingWorkflow cluster_prep Pre-Test cluster_test During Test cluster_analysis Post-Test Analysis storage Proper Storage (Temp & Humidity Control) handling Careful Handling machining Correct Machining (Sharp Tools, Proper Speed) crack_init Crack Initiation Point machining->crack_init conditioning Specimen Conditioning (ASTM Standards) alignment Specimen Alignment gripping Appropriate Gripping (Pressure & Surface) gripping->crack_init parameters Test Parameters (Strain Rate, Temp) parameters->crack_init fracture_surface Fracture Surface Analysis crack_init->fracture_surface data_review Review Load-Displacement Data fracture_surface->data_review no_cracking Successful Test data_review->no_cracking Identify & Correct Cause start Foam Cracking Observed start->storage Check Pre-Test Factors start->handling Check Pre-Test Factors start->machining Check Pre-Test Factors start->conditioning Check Pre-Test Factors start->alignment Check In-Test Factors start->gripping Check In-Test Factors start->parameters Check In-Test Factors

Caption: Troubleshooting workflow for identifying the root cause of foam cracking.

FactorsInfluencingCracking cluster_material Material Properties cluster_testing Testing Conditions cluster_prep Specimen Preparation density Foam Density cracking Cracking (Brittle Failure) density->cracking cell_structure Cell Structure (Anisotropy) cell_structure->cracking moisture Moisture Content moisture->cracking strain_rate Strain Rate strain_rate->cracking temperature Temperature temperature->cracking loading_type Loading Type (Tension, Compression) loading_type->cracking machining_defects Machining Defects machining_defects->cracking geometry Specimen Geometry geometry->cracking

Caption: Key factors influencing the cracking of this compound foam during testing.

References

Technical Support Center: F1839-I Foam for Dynamic Loading Tests

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing F1839-I foam in dynamic loading experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound foam?

A1: this compound refers to a rigid, unicellular polyurethane foam that conforms to the ASTM F1839 standard.[1][2][3][4][5] This standard specifies the material for use as a consistent and uniform testing medium for orthopedic devices and instruments.[1][3][5][6][7] The foam's mechanical properties are designed to be in the same range as those of human cancellous bone, making it a suitable analogue for biomechanical testing.[1][2][5][6][7]

Q2: What are the different grades of this compound foam and how do they differ?

A2: this compound foam is available in various grades, typically designated by their nominal density in pounds per cubic foot (pcf).[2][7] The primary difference between the grades is their mechanical properties, such as density, compressive strength, and modulus.[2][6][7] Higher grade numbers indicate a denser foam with greater strength and stiffness. The selection of a specific grade depends on the anatomical location and bone quality being simulated in the experiment.

Q3: What are the key parameters to consider in dynamic loading tests of this compound foam?

A3: When conducting dynamic loading tests, it is crucial to consider the following parameters:

  • Frequency: The rate at which the cyclic load is applied.

  • Strain Amplitude: The amount of deformation applied to the foam during each cycle.

  • Temperature: The ambient temperature of the testing environment, as it can influence the viscoelastic properties of the foam.

  • Mean Strain/Stress: The static preload applied to the sample.

  • Test Duration/Number of Cycles: The total time or number of loading cycles the foam is subjected to.

Q4: What are the expected dynamic mechanical properties of this compound foam?

A4: As a viscoelastic material, this compound foam exhibits both elastic and viscous properties. In a dynamic mechanical analysis (DMA) test, the key properties measured are:

  • Storage Modulus (E'): Represents the elastic portion of the foam's response and its ability to store energy.

  • Loss Modulus (E''): Represents the viscous portion of the foam's response and its ability to dissipate energy, often as heat.

  • Tan Delta (δ): The ratio of the loss modulus to the storage modulus (E''/E'), which is a measure of the material's damping capacity.

Troubleshooting Guide

This guide addresses common issues encountered during dynamic loading tests of this compound foam.

Issue 1: Inconsistent or non-repeatable results.

Possible Cause Recommended Solution
Improper sample preparation: Inconsistent sample dimensions, uneven surfaces, or internal voids.Ensure all foam specimens are machined to precise and consistent dimensions. Visually inspect each sample for any defects before testing. The ASTM F1839 standard specifies that the foam should be free of obvious extraneous matter and uniform in color and porosity.[2]
Sample slippage in the test fixture: The foam sample is moving within the grips of the testing machine.Use appropriate fixtures, such as compression platens with a rough surface or specialized grips, to ensure the sample is securely held. Ensure the clamping pressure is sufficient to prevent slippage without crushing the sample.
Environmental fluctuations: Variations in laboratory temperature and humidity.Conduct tests in a temperature and humidity-controlled environment. Allow the foam samples to equilibrate to the ambient conditions for at least 24 hours before testing.
Inconsistent pre-loading: Applying different initial static loads to the samples.Apply a consistent and minimal preload to each sample to ensure proper contact with the test fixture before starting the dynamic test.

Issue 2: Premature sample failure or fracture.

Possible Cause Recommended Solution
Excessive strain amplitude: The applied deformation exceeds the foam's elastic limit.Reduce the strain amplitude to a level within the linear viscoelastic region of the foam. Conduct a strain sweep test to determine the linear range for the specific grade of foam being tested.
Stress concentrations: Sharp corners or surface imperfections on the sample.Ensure samples have smooth, parallel surfaces and rounded edges to minimize stress concentrations.
Material fatigue: The number of loading cycles is too high for the applied stress level.If investigating fatigue life, this may be the desired outcome. If not, reduce the number of cycles or the stress/strain amplitude.

Issue 3: Noisy data or signal artifacts.

Possible Cause Recommended Solution
Machine compliance: The testing machine itself is deforming under load, affecting the measured displacement.Perform a system compliance calibration to account for the stiffness of the load frame and fixtures.
Electrical interference: Noise from nearby electrical equipment.Ensure the testing machine and data acquisition system are properly grounded. Isolate the equipment from sources of electrical noise.
Resonance: The testing frequency is close to the natural frequency of the sample or test fixture.Vary the testing frequency to identify and avoid resonance.

Issue 4: Unexpected changes in foam properties during the test.

Possible Cause Recommended Solution
Sample heating: Energy dissipation during cyclic loading can cause the sample temperature to rise.Monitor the sample temperature during the test. If significant heating occurs, reduce the testing frequency or strain amplitude, or introduce cooling.
Permanent deformation (creep): The foam is undergoing irreversible deformation under a sustained mean stress.If creep is not the property being investigated, ensure the mean stress is low enough to avoid significant permanent deformation over the duration of the test.
Microstructural changes: The internal cell structure of the foam is being damaged by the cyclic loading.This may be an expected outcome in fatigue testing. Use microscopy techniques to examine the foam's microstructure before and after testing to correlate mechanical changes with structural damage.

Data Presentation

Table 1: Mechanical Properties of F1839-08 Rigid Polyurethane Foam (Sawbones)

GradeDensity (g/cc)Compressive Strength (MPa)Compressive Modulus (MPa)Tensile Strength (MPa)Tensile Modulus (MPa)Shear Strength (MPa)Shear Modulus (MPa)
50.080.6161.0320.597.1
80.131.5381.3561.214
100.162.2582.1861.619
120.193.2812.51122.124
150.244.91233.71732.833
170.276.21554.62053.439
200.328.42105.62844.349
250.40133178.83995.968
300.4818445125927.687
350.5624592167139.4108
400.643175919100011130
500.8048114827146916178

Data sourced from Sawbones, a supplier of solid rigid polyurethane foam meeting ASTM F1839-08 specifications.[6]

Table 2: Requirements for Density and Compressive Strength from ASTM F1839-08

GradeMinimum Density ( kg/m ³)Maximum Density ( kg/m ³)Minimum Compressive Strength (MPa)Maximum Compressive Strength (MPa)
572.1088.100.44950.7800
10144.0176.01.7452.820
12173.0211.52.4853.970
15216.0264.53.8206.050
20288.5352.56.63010.45
25360.5440.510.1516.00
30432.5528.514.3022.70
35504.5617.019.1530.55
40576.5705.024.6039.55
50721.0881.037.3561.05

Data extracted from the ASTM F1839-08 standard specification.[2]

Experimental Protocols

Protocol 1: Determination of Linear Viscoelastic Region (LVER)

  • Sample Preparation: Machine a cylindrical or rectangular this compound foam sample to the desired dimensions. Ensure all surfaces are parallel and smooth.

  • Sample Mounting: Secure the sample in the dynamic mechanical analyzer using appropriate compression fixtures.

  • Equilibration: Allow the sample to equilibrate at the desired test temperature for at least 10 minutes.

  • Strain Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) over a range of strain amplitudes (e.g., 0.01% to 1%).

  • Data Analysis: Plot the storage modulus (E') as a function of strain amplitude. The LVER is the range of strains over which E' remains constant. Subsequent dynamic tests should be conducted within this range to ensure the material's response is linear.

Protocol 2: Frequency Sweep Test

  • Sample Preparation and Mounting: Prepare and mount the sample as described in Protocol 1.

  • Equilibration: Equilibrate the sample at the desired test temperature.

  • Frequency Sweep: Apply a constant strain amplitude within the LVER and sweep through a range of frequencies (e.g., 0.1 Hz to 100 Hz).

  • Data Analysis: Plot the storage modulus (E'), loss modulus (E''), and tan delta as a function of frequency. This will reveal the frequency-dependent behavior of the foam.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Dynamic Testing cluster_analysis Data Analysis SelectFoam Select this compound Foam Grade MachineSample Machine Sample to Dimensions SelectFoam->MachineSample InspectSample Inspect for Defects MachineSample->InspectSample MountSample Mount Sample in DMA InspectSample->MountSample Equilibrate Equilibrate at Test Temperature MountSample->Equilibrate StrainSweep Perform Strain Sweep (Determine LVER) Equilibrate->StrainSweep FrequencySweep Perform Frequency Sweep StrainSweep->FrequencySweep PlotData Plot E', E'', tan(δ) vs. Frequency/Strain FrequencySweep->PlotData InterpretResults Interpret Viscoelastic Properties PlotData->InterpretResults Report Generate Report InterpretResults->Report

Caption: Experimental workflow for dynamic loading tests of this compound foam.

Troubleshooting_Logic Start Inconsistent Results? CheckSamplePrep Check Sample Preparation Start->CheckSamplePrep Yes PrematureFailure Premature Failure? Start->PrematureFailure No CheckFixtures Check Fixtures for Slippage CheckSamplePrep->CheckFixtures CheckEnvironment Check Environmental Control CheckFixtures->CheckEnvironment CheckEnvironment->PrematureFailure ReduceStrain Reduce Strain Amplitude PrematureFailure->ReduceStrain Yes NoisyData Noisy Data? PrematureFailure->NoisyData No CheckSampleGeometry Check Sample Geometry ReduceStrain->CheckSampleGeometry CheckSampleGeometry->NoisyData CalibrateMachine Calibrate Machine Compliance NoisyData->CalibrateMachine Yes End Consistent and Reliable Data NoisyData->End No CheckGrounding Check Electrical Grounding CalibrateMachine->CheckGrounding VaryFrequency Vary Test Frequency CheckGrounding->VaryFrequency VaryFrequency->End

Caption: Troubleshooting logic for dynamic loading tests of this compound foam.

References

Technical Support Center: Accurate Strain Measurement on F1839 Rigid Polyurethane Foam

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring accurate strain measurement on F1839 rigid polyurethane foam. F1839 is a standard material used for testing orthopedic devices and instruments, and precise strain measurement is critical for evaluating device performance.[1][2][3][4] This guide addresses common issues encountered during experimentation through detailed troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is ASTM F1839 foam, and what do the different grades mean?

A1: ASTM F1839 is a standard specification for rigid, closed-cell polyurethane foam used as a consistent and reliable test medium for orthopedic devices.[1][2][3][4] The different "grades" of F1839 foam are classified by their nominal density, which correlates with their mechanical properties.[5][6] Higher grade numbers indicate a higher density and typically greater stiffness and strength.[6][7] This allows researchers to select a foam grade that best simulates the properties of human cancellous bone for a specific application.[1][5]

Q2: What are the primary methods for measuring strain on F1839 foam?

A2: The two primary methods for strain measurement on F1839 foam are:

  • Strain Gauges: These are resistive sensors bonded directly to the foam's surface. As the foam deforms, the strain gauge's electrical resistance changes, providing a precise measurement of strain at a specific point.

  • Digital Image Correlation (DIC): This is a non-contact optical method that tracks the movement of a random speckle pattern on the foam's surface using digital cameras.[8][9] DIC provides full-field strain measurements, offering a comprehensive view of strain distribution across the entire surface.[8][9]

Q3: Which strain measurement method is better for F1839 foam: strain gauges or DIC?

A3: The choice between strain gauges and DIC depends on the specific experimental requirements.

  • Strain gauges are ideal for precise, localized strain measurements and are often more cost-effective for a small number of measurement points.

  • Digital Image Correlation (DIC) is advantageous when a full-field view of strain distribution is necessary, as it can reveal complex strain patterns and identify areas of high strain concentration that might be missed by individual strain gauges.[8][9] DIC is also a non-contact method, which can be beneficial for very soft or delicate foam grades where the stiffness of a bonded gauge might influence the results.

Q4: How does temperature affect the mechanical properties of F1839 foam?

A4: Temperature can significantly influence the mechanical properties of F1839 foam. Generally, as the temperature increases, the compressive and tensile modulus and strength of the foam tend to decrease. This is a critical consideration for experiments that are not conducted at standard room temperature, as it can impact the accuracy of strain measurements and the overall mechanical behavior of the foam.

Troubleshooting Guides

This section provides solutions to common problems encountered during strain measurement on F1839 foam.

Strain Gauge Troubleshooting
Problem Possible Causes Solutions
Inaccurate or unstable strain readings Poor adhesion of the strain gauge to the foam surface.Ensure proper surface preparation of the foam, including cleaning and light abrasion, to promote strong bonding. Use an appropriate adhesive for polyurethane foam and apply firm, even pressure during installation.[10][11][12]
Air bubbles trapped under the strain gauge.Visually inspect the bonded gauge for any air pockets. If present, carefully remove and reinstall a new gauge.
Damage to the strain gauge during installation.Handle strain gauges with care, using tweezers to avoid contaminating the grid. Be mindful of the soldering iron temperature and time to prevent damage to the gauge and the foam.[13]
Zero drift of the strain gauge Temperature fluctuations in the testing environment.Allow the test setup to stabilize at a constant temperature before starting the experiment. Use temperature-compensating strain gauges if significant temperature variations are expected.
Incomplete curing of the adhesive.Follow the adhesive manufacturer's instructions for curing time and temperature. Allow for full curing before applying any load.[10]
Electrical noise or interference.Use shielded cables and ensure proper grounding of the data acquisition system. Keep signal cables away from power sources.
Premature failure of the strain gauge Exceeding the strain limits of the gauge.Select a strain gauge with a strain limit appropriate for the expected deformation of the F1839 foam grade being tested.
Improper protective coating.Apply a suitable protective coating over the strain gauge to shield it from environmental factors and mechanical damage.[14]
Digital Image Correlation (DIC) Troubleshooting
Problem Possible Causes Solutions
Poor correlation or high noise in strain data Inadequate or poorly applied speckle pattern.The speckle pattern should consist of high-contrast, random, and appropriately sized speckles.[15] For F1839 foam, a matte spray paint is often effective. Ensure the pattern is dense enough for the DIC software to track accurately.[15]
Insufficient or uneven lighting.Use diffuse, high-intensity lighting to illuminate the specimen evenly and avoid glare or shadows.
Camera movement or vibration during the test.Mount the cameras on a rigid, stable fixture to prevent any movement relative to the test specimen.
Inaccurate displacement or strain values Incorrect camera calibration.Perform a thorough camera calibration using a high-quality calibration target. Ensure the calibration covers the entire measurement volume.
Out-of-plane motion of the specimen.If significant out-of-plane motion is expected, use a stereo DIC system (two cameras) to accurately capture three-dimensional deformation.
Heat haze from lighting affecting the images.Use heat-dissipating light sources (e.g., LEDs) or position the lights to minimize thermal effects on the air between the cameras and the specimen.
Loss of correlation during the test Large deformations or rotations of the specimen.Adjust the DIC software parameters, such as subset size and step size, to better accommodate large deformations. For very large rotations, consider using a different analysis approach or repositioning the cameras.
The speckle pattern cracking or flaking off.Ensure the paint used for the speckle pattern has good adhesion to the polyurethane foam and is flexible enough to deform with the material without cracking.

Quantitative Data

Mechanical Properties of F1839 Foam Grades

The following table summarizes the typical mechanical properties of various grades of ASTM F1839 rigid polyurethane foam. These values are provided for reference and may vary slightly between manufacturers.

GradeDensity (g/cm³)Compressive Modulus (MPa)Compressive Strength (MPa)Tensile Modulus (MPa)Tensile Strength (MPa)
100.1650 - 701.5 - 2.570 - 901.8 - 2.8
150.24120 - 1504.0 - 6.0130 - 1604.5 - 6.5
200.32200 - 2508.0 - 11.0220 - 2709.0 - 12.0
300.48450 - 55020 - 25500 - 60022 - 28
400.64800 - 100035 - 45900 - 110040 - 50

Note: These are approximate values at room temperature. Mechanical properties can be affected by temperature and strain rate.

Experimental Protocols

Protocol 1: Strain Gauge Application on F1839 Foam

This protocol outlines the steps for bonding a strain gauge to F1839 foam for accurate strain measurement.

Materials:

  • F1839 foam specimen

  • Strain gauge (appropriate for polymers)

  • Surface cleaning agent (e.g., isopropyl alcohol)

  • Fine-grit sandpaper (e.g., 320 grit)

  • Strain gauge adhesive (e.g., cyanoacrylate or epoxy)

  • Cellophane tape

  • Soldering iron and solder

  • Protective coating

Procedure:

  • Surface Preparation:

    • Degrease the area on the foam specimen where the strain gauge will be applied using isopropyl alcohol and a lint-free wipe.[10][11]

    • Lightly abrade the surface with fine-grit sandpaper to create a smooth, clean bonding surface.[10][12]

    • Clean the surface again with isopropyl alcohol to remove any dust or debris.[10]

  • Gauge Placement and Alignment:

    • Use cellophane tape to pick up the strain gauge and accurately position it on the prepared surface.

    • Press down firmly to hold the gauge in place.

  • Adhesive Application and Bonding:

    • Carefully lift one end of the tape, creating a hinge, to expose the underside of the strain gauge and the bonding surface.

    • Apply a small, even layer of adhesive to the back of the strain gauge.

    • Slowly and firmly press the gauge back onto the foam surface, using a rolling motion with your thumb to squeeze out any excess adhesive and air bubbles.[11]

    • Maintain firm pressure for the time recommended by the adhesive manufacturer.[10]

  • Curing and Wiring:

    • Allow the adhesive to fully cure according to the manufacturer's instructions.

    • Carefully remove the cellophane tape.

    • Solder lead wires to the strain gauge tabs.

  • Protection:

    • Apply a protective coating over the strain gauge and solder joints to shield them from environmental factors.

Protocol 2: Digital Image Correlation (DIC) Setup for F1839 Foam

This protocol describes the setup for performing DIC measurements on F1839 foam.

Materials:

  • F1839 foam specimen

  • DIC system (2 cameras for 3D analysis)

  • High-quality lenses

  • Stable camera mounting system

  • Diffuse lighting sources (e.g., LEDs)

  • Calibration target

  • Matte white and black spray paint

Procedure:

  • Speckle Pattern Application:

    • Apply a uniform base coat of matte white paint to the surface of the F1839 foam specimen.

    • Once dry, apply a light mist of matte black paint to create a random, high-contrast speckle pattern.[15] The speckles should be non-uniform in shape and distribution, with a good balance of black and white areas.[15]

  • System Setup:

    • Mount the cameras on a rigid tripod or stand, ensuring they are stable and not subject to vibration.

    • Position the cameras so that the entire area of interest on the specimen is within the field of view of both cameras.

    • Set up the lighting to provide even, diffuse illumination across the specimen surface, minimizing shadows and glare.

  • Calibration:

    • Place the calibration target in the measurement volume, ensuring it is visible to both cameras.

    • Capture a series of images of the calibration target at different orientations.

    • Use the DIC software to perform a stereo calibration. A successful calibration will result in a low reprojection error.

  • Image Acquisition:

    • Set the appropriate camera parameters (aperture, exposure time, frame rate) to acquire clear, well-focused images of the speckled specimen.

    • Acquire a reference image of the undeformed specimen.

    • Begin the mechanical test and acquire a sequence of images as the specimen deforms.

  • Data Analysis:

    • Use the DIC software to process the acquired images. The software will track the displacement of the speckle pattern and calculate the full-field strain.

    • Analyze the strain data to identify areas of interest, such as peak strain locations and strain distribution patterns.

Visualizations

Logical Workflow for Troubleshooting Strain Measurement Issues

TroubleshootingWorkflow Start Strain Measurement Issue Identified Check_Method Identify Measurement Method Start->Check_Method SG_Troubleshoot Strain Gauge Troubleshooting Flow Check_Method->SG_Troubleshoot Strain Gauge DIC_Troubleshoot DIC Troubleshooting Flow Check_Method->DIC_Troubleshoot DIC End Issue Resolved SG_Troubleshoot->End DIC_Troubleshoot->End

Caption: Troubleshooting workflow for strain measurement.

Experimental Workflow for Strain Gauge Application

StrainGaugeWorkflow cluster_prep Preparation cluster_bonding Bonding cluster_final Finalization Surface_Prep 1. Surface Preparation (Clean & Abrade) Gauge_Placement 2. Gauge Placement & Alignment Surface_Prep->Gauge_Placement Adhesive_Application 3. Adhesive Application Gauge_Placement->Adhesive_Application Bonding 4. Gauge Bonding & Curing Adhesive_Application->Bonding Wiring 5. Lead Wire Soldering Bonding->Wiring Protection 6. Protective Coating Wiring->Protection

Caption: Strain gauge application workflow.

Decision Logic for Choosing a Strain Measurement Method

References

Validation & Comparative

A Comparative Analysis of Mechanical Properties: F1839 Foam vs. Cadaveric Bone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking a reliable and consistent alternative to cadaveric bone for biomechanical testing, F1839 rigid polyurethane foam presents a compelling option. This guide provides an objective comparison of the mechanical properties of F1839 foam and human cadaveric bone, supported by experimental data and standardized testing protocols.

The inherent variability of cadaveric bone, influenced by factors such as age, sex, and health status of the donor, poses significant challenges to the reproducibility of mechanical testing.[1] In contrast, F1839 foam, manufactured in accordance with ASTM F1839 standards, offers a consistent and customizable platform for orthopedic device and instrument testing.[2][3][4][5][6][7][8] This standardized material is available in various grades, each designed to simulate the mechanical properties of different densities of human cancellous bone.[3][5][8][9]

Quantitative Comparison of Mechanical Properties

The mechanical behavior of both F1839 foam and cadaveric bone can be characterized by several key parameters, including compressive strength, compressive modulus, and tensile strength. The following tables summarize the quantitative data for various grades of F1839 foam alongside the reported ranges for human cadaveric bone.

Table 1: Compressive Strength (MPa)

MaterialCompressive Strength (MPa)
F1839 Foam (Grade 5)1.8
F1839 Foam (Grade 10)5.2
F1839 Foam (Grade 15)9.5
F1839 Foam (Grade 20)15.2
F1839 Foam (Grade 30)27.9
F1839 Foam (Grade 40)43.1
Human Cancellous Bone2 - 12[10]
Human Cortical Bone100 - 230

Table 2: Compressive Modulus (MPa)

MaterialCompressive Modulus (MPa)
F1839 Foam (Grade 5)45
F1839 Foam (Grade 10)120
F1839 Foam (Grade 15)220
F1839 Foam (Grade 20)360
F1839 Foam (Grade 30)650
F1839 Foam (Grade 40)1100
Human Cancellous Bone50 - 500
Human Cortical Bone12,000 - 20,000

Table 3: Tensile Strength (MPa)

MaterialTensile Strength (MPa)
F1839 FoamData not specified in ASTM F1839, typically lower than compressive strength
Human Cancellous Bone1 - 10
Human Cortical Bone50 - 150[1]

Experimental Protocols

The mechanical properties of F1839 foam are determined according to the standardized test methods outlined in ASTM F1839. For cadaveric bone, a variety of experimental protocols are employed, which contributes to the range of reported values.

ASTM F1839 Compressive Testing Protocol:

  • Specimen Preparation: Cubic or cylindrical specimens of the foam are prepared with specific dimensions.

  • Test Setup: The specimen is placed between two flat, parallel platens on a universal testing machine.

  • Loading: A compressive load is applied at a constant rate of displacement.

  • Data Acquisition: Load and displacement data are recorded throughout the test.

  • Calculation: Compressive strength is calculated as the maximum stress the material can withstand before failure. The compressive modulus is determined from the initial linear portion of the stress-strain curve.

Typical Cadaveric Bone Compression Testing Protocol:

  • Specimen Procurement and Preparation: Bone specimens are harvested from human cadavers. They are often machined into standardized shapes (cubes or cylinders) while being kept moist with a saline solution to maintain their physiological properties.[1]

  • Test Setup: Similar to the foam testing, the bone specimen is compressed between platens in a universal testing machine.

  • Loading: A controlled compressive load is applied.

  • Data Acquisition: Load and deformation are continuously measured.

  • Calculation: Compressive strength and modulus are calculated from the resulting stress-strain data.

Logical Workflow for Material Selection

The decision to use F1839 foam or cadaveric bone depends on the specific research question and desired level of control. The following diagram illustrates a logical workflow for this selection process.

MaterialSelection Start Start: Define Research Objective Reproducibility Is high reproducibility critical? Start->Reproducibility Variability Is biological variability a key factor to study? Reproducibility->Variability No Foam Select F1839 Foam Reproducibility->Foam Yes Variability->Foam No Cadaver Select Cadaveric Bone Variability->Cadaver Yes End Proceed with Testing Foam->End Cadaver->End

References

A Guide to Synthetic Bone Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

It is important to clarify a common point of confusion before delving into a comparison of synthetic bone analogs. The designation "F1839-I" does not refer to a specific synthetic bone analog product for implantation or drug development. Instead, it pertains to the ASTM F1839 standard, which specifies the characteristics of rigid polyurethane foam used for the mechanical testing of orthopedic devices.[1][2][3][4] This foam serves as a standardized, uniform medium to simulate the mechanical properties of human cancellous bone for in vitro experiments, such as evaluating the pull-out strength of bone screws.[1][3][5][6] It is not intended for implantation into the human body.[1][2]

This guide will, therefore, focus on comparing genuine synthetic bone analogs commonly employed in scientific research and the development of therapeutic drugs. These biomaterials are designed to be biocompatible and osteoconductive, and in some cases, to act as drug delivery vehicles. The following sections will provide an objective comparison of their performance, supported by experimental data and methodologies.

Common Classes of Synthetic Bone Analogs

Synthetic bone analogs can be broadly categorized into three main groups based on their composition:

  • Calcium Phosphate-Based Ceramics: These are the most widely used synthetic bone grafts due to their chemical similarity to the mineral phase of natural bone. They are known for their excellent biocompatibility and osteoconductivity.

  • Bioactive Glasses: These are silica-based materials that form a strong bond with bone tissue by forming a hydroxyapatite-like layer on their surface upon implantation. They are known for their high bioactivity and ability to stimulate bone growth.

  • Polymer-Based Scaffolds: These can be either naturally derived or synthetic polymers. They offer high porosity and the ability to be tailored for specific mechanical properties and degradation rates. They are often used as carriers for growth factors and drugs.

Performance Comparison of Synthetic Bone Analogs

The selection of a synthetic bone analog is dictated by the specific requirements of the research or clinical application. Key performance indicators include biocompatibility, osteoconductivity, biodegradability, mechanical strength, and drug elution kinetics.

Material ClassCompositionBiocompatibilityOsteoconductivityBiodegradabilityMechanical Strength (Compressive)Drug Elution Potential
Calcium Phosphate Ceramics Hydroxyapatite (HA), β-Tricalcium Phosphate (β-TCP), Biphasic Calcium Phosphate (BCP)HighHighVariable (HA is slow, β-TCP is faster)2-15 MPaModerate (surface coating or incorporation)
Bioactive Glasses SiO₂–Na₂O–CaO–P₂O₅HighHighVariable (composition dependent)0.1-150 MPaHigh (porous structure allows for loading)
Polymer-Based Scaffolds Poly(lactic-co-glycolic acid) (PLGA), Polycaprolactone (PCL), Collagen, ChitosanHighLow to Moderate (can be enhanced with fillers)Tailorable (days to years)0.1-10 MPaHigh (encapsulation or covalent bonding)

Experimental Protocols

The evaluation of synthetic bone analogs involves a series of standardized in vitro and in vivo experiments to characterize their performance.

In Vitro Biocompatibility and Osteogenic Potential

Objective: To assess the material's cytotoxicity and its ability to support cell attachment, proliferation, and differentiation of bone-forming cells.

Methodology:

  • Material Sterilization: The synthetic bone analog is sterilized using an appropriate method (e.g., ethylene oxide, gamma irradiation, or autoclaving).

  • Cell Culture: Osteoblast-like cells (e.g., MC3T3-E1 or human mesenchymal stem cells) are cultured in a standard growth medium.

  • Direct Contact Assay: A sample of the material is placed in a culture well, and cells are seeded directly onto its surface.

  • Indirect Contact Assay (Elution Test): The material is incubated in a culture medium for a defined period. The resulting extract (eluate) is then used to culture the cells.

  • Cell Viability/Proliferation Assay: At various time points (e.g., 1, 3, and 7 days), cell viability is assessed using assays such as MTT or AlamarBlue.

  • Osteogenic Differentiation Assay: To evaluate the material's ability to promote bone formation, cells are cultured in an osteogenic differentiation medium. Markers of osteogenesis, such as alkaline phosphatase (ALP) activity and mineralization (assessed by Alizarin Red S staining), are quantified.

In Vivo Osteoconduction and Biocompatibility

Objective: To evaluate the material's ability to support bone ingrowth and its biocompatibility in a living organism.

Methodology:

  • Animal Model: A suitable animal model, typically a rabbit or rat, is selected. A critical-sized bone defect is created in a location such as the calvaria, femur, or tibia.

  • Implantation: The synthetic bone analog is implanted into the defect site. An empty defect group serves as a negative control.

  • Post-Operative Monitoring: The animals are monitored for a predetermined period (e.g., 4, 8, and 12 weeks).

  • Histological Analysis: After euthanasia, the defect sites are harvested, decalcified (or processed undecalcified), and embedded in paraffin or resin. Sections are stained with Hematoxylin and Eosin (H&E) and Masson's Trichrome to visualize tissue morphology, cell infiltration, and new bone formation.

  • Immunohistochemistry: Specific markers for bone formation (e.g., osteocalcin, collagen type I) and inflammation (e.g., CD68 for macrophages) can be used to further characterize the tissue response.

  • Micro-Computed Tomography (µCT) Analysis: Quantitative analysis of new bone volume, trabecular thickness, and connectivity within the defect site is performed using µCT.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism of action and evaluation of synthetic bone analogs.

Osteogenic_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Growth_Factor Growth Factor (e.g., BMP-2) Receptor Receptor Growth_Factor->Receptor Smad Smad Pathway Receptor->Smad MAPK MAPK Pathway Receptor->MAPK Transcription_Factors Transcription Factors (e.g., Runx2) Smad->Transcription_Factors MAPK->Transcription_Factors Gene_Expression Osteogenic Gene Expression Transcription_Factors->Gene_Expression Differentiation Osteoblast Differentiation Gene_Expression->Differentiation

Figure 1: Simplified signaling pathway for osteogenic differentiation initiated by a growth factor binding to a cell surface receptor.

Experimental_Workflow Material_Fabrication Synthetic Bone Analog Fabrication & Characterization In_Vitro_Studies In Vitro Biocompatibility & Osteogenic Potential Material_Fabrication->In_Vitro_Studies In_Vivo_Studies In Vivo Implantation in Animal Defect Model In_Vitro_Studies->In_Vivo_Studies Analysis Histological & µCT Analysis of New Bone Formation In_Vivo_Studies->Analysis Data_Interpretation Data Interpretation & Performance Evaluation Analysis->Data_Interpretation

Figure 2: A typical experimental workflow for the preclinical evaluation of a novel synthetic bone analog.

References

The Role of F1839-I in Orthopedic Research: A Clarification and Comparative Guide to Bone Substitute Materials

Author: BenchChem Technical Support Team. Date: November 2025

A crucial point of clarification for researchers, scientists, and drug development professionals: F1839-I, as defined by the ASTM F1839 standard, is not a bone substitute material intended for implantation. Instead, it is a rigid, unicellular polyurethane foam designed as a standardized material for the mechanical testing of orthopedic devices and instruments.[1][2][3][4][5] This material serves as a consistent and reproducible analogue for human cancellous bone in laboratory settings, allowing for the comparative evaluation of orthopedic hardware such as bone screws.[1][2] Its primary utility lies in providing a reliable medium for assessing the mechanical properties of medical devices before they are used in a clinical setting.[1][2][3][4]

This guide will, therefore, pivot to address the broader and highly relevant topic of validating true bone substitute materials. We will provide a comparative analysis of commonly used alternatives, supported by experimental data and methodologies, to assist in the critical evaluation of materials designed for bone regeneration and repair.

Comparison of Bone Substitute Materials

The ideal bone graft material should possess several key characteristics: biocompatibility, osteoinductivity, osteoconductivity, and appropriate mechanical properties.[6][7] Osteoconductivity is the ability of a material to serve as a scaffold for new bone growth.[8] Osteoinductivity is the capacity to stimulate the differentiation of progenitor cells into bone-forming cells (osteoblasts).[7][8] Biocompatibility ensures that the material does not elicit a harmful immune response.[7]

Below is a summary of quantitative data for various classes of bone substitute materials.

Material ClassBiocompatibility (Cell Viability %)Osteoinductivity (Ectopic Bone Formation)Compressive Strength (MPa)Resorption Rate
Autograft (Iliac Crest) HighHighVariable (matches host)Matches new bone formation
Allograft (DBM) Good to HighVariable (dependent on processing)LowVariable
Xenograft (Deproteinized Bovine Bone) GoodLow (Osteoconductive)VariableSlow
Synthetic - Calcium Phosphate (HA/β-TCP) HighLow (Osteoconductive)2-10Variable (dependent on HA/β-TCP ratio)[9]
Synthetic - Bioactive Glass HighHigh40-150Controlled
Synthetic - Polymers (PLGA) HighLow (Osteoconductive)1-2Tailorable[9]

Experimental Protocols

The validation of a bone substitute material involves a series of rigorous in vitro and in vivo experiments to determine its safety and efficacy.

Biocompatibility Testing (ISO 10993)

The International Organization for Standardization (ISO) 10993 provides a framework for the biological evaluation of medical devices, including bone substitute materials.[10][11][12]

1. Cytotoxicity (ISO 10993-5):

  • Objective: To assess the potential for a material to cause cell death.

  • Method: An extract of the material is prepared and placed in contact with a culture of cells (e.g., fibroblasts). Cell viability is then quantified using assays such as the MTS assay, which measures mitochondrial activity.[10] A significant reduction in cell viability compared to a negative control indicates cytotoxicity.

2. Sensitization (ISO 10993-10):

  • Objective: To determine if a material can induce an allergic reaction.

  • Method: A guinea pig maximization test or a local lymph node assay (LLNA) is performed. In the guinea pig test, an extract of the material is injected and later applied topically to the skin. The site is then observed for signs of a hypersensitivity reaction.

3. Implantation (ISO 10993-6):

  • Objective: To evaluate the local pathological effects on living tissue at both the macroscopic and microscopic levels.

  • Method: The material is implanted into a suitable animal model (e.g., rabbit, rat) in a site relevant to its intended clinical use. After a specified period, the implant site is explanted and histologically examined for signs of inflammation, fibrosis, and tissue integration.

Osteoinductivity Assessment

Ectopic Implantation Model:

  • Objective: To determine if a material can induce bone formation in a non-bony site.

  • Method: The bone substitute material is implanted into a muscle pouch or subcutaneous space in an animal model (e.g., athymic mouse, rabbit).[13] After several weeks, the implant is harvested and analyzed for new bone formation using histology and micro-computed tomography (µCT). The presence of de novo bone confirms the osteoinductive properties of the material.

Signaling Pathways and Experimental Workflow

Bone Morphogenetic Protein (BMP) Signaling Pathway

A critical signaling pathway in osteoinduction is initiated by Bone Morphogenetic Proteins (BMPs). The binding of BMPs to their receptors on the cell surface triggers a cascade of intracellular events culminating in the expression of genes that drive osteoblast differentiation and bone formation.

BMP_Signaling BMP BMP Ligand Receptor BMP Receptor (Type I & II) BMP->Receptor Smad Smad 1/5/8 Receptor->Smad Phosphorylation Complex Smad Complex Smad->Complex CoSmad Smad 4 CoSmad->Complex Nucleus Nucleus Complex->Nucleus Gene Gene Transcription (e.g., Runx2) Nucleus->Gene Activation Osteoblast Osteoblast Differentiation Gene->Osteoblast

Caption: Simplified BMP signaling pathway for osteoblast differentiation.

General Experimental Workflow for Bone Substitute Validation

The validation of a novel bone substitute material follows a logical progression from initial material characterization to preclinical animal studies.

Experimental_Workflow A Material Synthesis & Characterization B In Vitro Biocompatibility (ISO 10993) A->B C In Vitro Osteogenic Potential A->C D In Vivo Ectopic Implantation (Osteoinductivity) B->D C->D E In Vivo Orthotopic Defect Model (Osteoconductivity & Integration) D->E F Histological & µCT Analysis E->F G Biomechanical Testing E->G H Pre-clinical Validation Complete F->H G->H

Caption: A typical experimental workflow for validating a new bone substitute material.

References

A Comparative Guide: F1839 Foam and Human Cancellous Bone for Orthopedic Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking a reliable and consistent alternative to human cadaveric tissue for the mechanical testing of orthopedic devices and instruments, F1839 rigid polyurethane foam presents a compelling option. This guide provides a detailed comparison of the mechanical properties of F1839 foam and human cancellous bone, supported by experimental data and standardized testing protocols.

The American Society for Testing and Materials (ASTM) has established standard F1839, "Standard Specification for Rigid Polyurethane Foam for Use as a Standard Material for Testing Orthopaedic Devices and Instruments," to provide a consistent and uniform material for mechanical testing. This foam is designed to possess mechanical properties on the order of those reported for human cancellous bone, offering a standardized medium for evaluating the performance of devices such as bone screws. While not intended for implantation, its use in preclinical assessments can reduce the variability and cost associated with cadaveric specimens.

Quantitative Comparison of Mechanical Properties

The mechanical properties of F1839 foam are categorized by "grade," which corresponds to its density. In contrast, the properties of human cancellous bone exhibit significant variability depending on factors such as anatomical location, age, and health of the donor. The following table summarizes the key mechanical properties for various grades of F1839 foam alongside a representative range for human cancellous bone.

PropertyF1839 Foam (Grade 10)F1839 Foam (Grade 15)F1839 Foam (Grade 20)F1839 Foam (Grade 40)Human Cancellous Bone
**Density ( kg/m ³) **144 - 176216 - 264.5288.5 - 352.5721 - 881190 - 560
Compressive Strength (MPa) 1.745 - 2.8203.820 - 6.0506.630 - 10.4537.35 - 61.051.5 - 38
Compressive Modulus (MPa) 45 - 95130 - 250250 - 4501500 - 250010 - 1570

Note: Data for F1839 foam is derived from ASTM F1839-08 standards. Human cancellous bone data represents a general range compiled from various studies and can vary significantly.

Experimental Protocols for Mechanical Testing

To ensure accurate and reproducible results, standardized testing protocols are crucial. The following outlines the methodologies for uniaxial compression testing of both F1839 foam and human cancellous bone.

Uniaxial Compression Testing of F1839 Foam (as per ASTM D1621)

This protocol is a standard method for determining the compressive properties of rigid cellular plastics.

Specimen Preparation:

  • Specimens are prepared as cubes, typically 50.8 mm x 50.8 mm x 25.4 mm.

  • The thickness of the specimen is oriented parallel to the foam rise direction.

  • Specimens are conditioned at 24 ± 2.8°C for at least 3 hours prior to testing.

Testing Procedure:

  • The dimensions of the specimen are measured to the nearest 0.025 mm.

  • The specimen is placed between the compression platens of a universal testing machine, ensuring the load is applied parallel to the foam rise direction.

  • The test is conducted at a standard speed of 2.5 mm/min.

  • The load and displacement are recorded throughout the test until the specimen yields or fractures.

Data Analysis:

  • Compressive strength is calculated as the maximum load divided by the initial cross-sectional area.

  • Compressive modulus is determined from the slope of the initial linear portion of the stress-strain curve.

Uniaxial Compression Testing of Human Cancellous Bone

Due to the inherent variability of biological tissue, a standardized protocol is essential for meaningful comparisons.

Specimen Preparation:

  • Cylindrical bone specimens are typically cored from a specific anatomical location (e.g., femoral head, vertebra). A common size is a 5 mm diameter cylinder with a 2:1 height-to-diameter ratio to prevent buckling.

  • The ends of the specimen are machined to be parallel and perpendicular to the loading axis.

  • Specimens are kept hydrated in a saline solution during preparation and testing to maintain their physiological properties.

Testing Procedure:

  • The dimensions of the specimen are precisely measured.

  • The specimen is placed between the platens of a universal testing machine.

  • A preload is often applied to ensure full contact between the specimen and the platens.

  • The compression test is typically performed at a strain rate within the physiological range, for example, 0.01 s⁻¹.

  • Load and displacement data are continuously recorded.

Data Analysis:

  • Apparent compressive strength is calculated as the maximum load sustained before failure divided by the initial cross-sectional area.

  • Apparent compressive modulus (Young's Modulus) is calculated from the slope of the linear elastic region of the stress-strain curve.

Visualization of the Comparative Analysis Workflow

The following diagram illustrates the logical workflow for a comparative mechanical analysis of F1839 foam and human cancellous bone.

G cluster_0 Material Selection & Preparation cluster_1 Mechanical Testing cluster_2 Data Acquisition & Analysis cluster_3 Comparison & Conclusion F1839 Select F1839 Foam Grade Foam_Test Uniaxial Compression Test (ASTM D1621) F1839->Foam_Test Bone Harvest & Prepare Cancellous Bone Bone_Test Uniaxial Compression Test Bone->Bone_Test Foam_Data Load-Displacement Data Foam_Test->Foam_Data Bone_Data Load-Displacement Data Bone_Test->Bone_Data Foam_Analysis Calculate Compressive Strength & Modulus Foam_Data->Foam_Analysis Bone_Analysis Calculate Apparent Compressive Strength & Modulus Bone_Data->Bone_Analysis Comparison Compare Mechanical Properties Foam_Analysis->Comparison Bone_Analysis->Comparison Conclusion Draw Conclusions on Suitability Comparison->Conclusion

A Comparative Analysis of F1839 Foam Grades for Orthopedic Device Testing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate analog for human bone is a critical step in the pre-clinical testing of orthopedic devices and instruments. F1839 rigid polyurethane foam is a widely accepted standard material for this purpose, offering a consistent and reliable alternative to cadaveric bone. This guide provides a comparative study of different F1839 foam grades, detailing their mechanical properties and the standardized experimental protocols used for their evaluation.

F1839 foam is a rigid, unicellular polyurethane foam designed to simulate the mechanical properties of human cancellous bone.[1][2] Its primary application is in the mechanical testing of orthopedic devices, such as bone screws, plates, and other fixation instruments.[1] The material is available in various grades, which are primarily differentiated by their density. This variation in density allows for the simulation of a range of bone qualities, from healthy to osteoporotic.[3]

Comparative Mechanical Properties of F1839 Foam Grades

The selection of an appropriate F1839 foam grade is crucial for replicating the intended physiological conditions in a laboratory setting. The mechanical properties of the foam, such as compressive strength, shear strength, and screw holding capacity, are key parameters in this selection process. The following tables summarize the quantitative data for a range of commercially available F1839 foam grades.

GradeDensity (pcf)Density (g/cc)Compressive Strength (MPa)Compressive Modulus (MPa)
550.080.616
10100.162.258
12120.193.281
15150.244.9123
20200.328.4210
25250.4013317
30300.4818445
35350.5624592
40400.6431759
50500.80481148
GradeTensile Strength (MPa)Tensile Modulus (MPa)Shear Strength (MPa)Shear Modulus (MPa)
51.0320.597.1
102.1861.619
122.51122.124
153.71732.833
205.62844.349
258.83995.968
30125927.687
35167139.4108
4019100011130
5027146916178

Experimental Protocols

The mechanical properties presented above are determined through standardized testing procedures. The following are detailed methodologies for the key experiments cited.

Compressive Strength and Modulus Testing (ASTM D1621)

This test determines the compressive properties of rigid cellular plastics.

Specimen Preparation:

  • Specimens should be square or circular with a minimum surface area of 25.8 cm² and a maximum of 232 cm².[2]

  • The minimum height of the specimen is 25.4 mm, and it should not exceed its width or diameter.[3]

  • A minimum of five specimens should be tested for each foam grade.

Procedure:

  • Measure the dimensions of the test specimen accurately.

  • Place the specimen between two parallel compression platens on a universal testing machine.[1][2]

  • Apply a compressive load at a constant rate of crosshead motion. The test speed is typically 2.5 mm/min for each 25.4 mm of specimen thickness.[3]

  • Continue the test until the specimen yields or until it has been compressed to 13% of its original thickness.[3]

  • Record the load and deformation data throughout the test.

Data Analysis:

  • Compressive Strength: The maximum compressive stress sustained by the specimen.

  • Compressive Modulus: The slope of the initial linear portion of the stress-strain curve.

Compressive_Strength_Workflow cluster_prep Specimen Preparation cluster_test Testing Procedure cluster_analysis Data Analysis Prep1 Cut Specimen to Size (min 25.8 cm² area, min 25.4 mm height) Prep2 Measure Dimensions Prep1->Prep2 Test1 Place Specimen in Universal Testing Machine Prep2->Test1 Test2 Apply Compressive Load (2.5 mm/min per 25.4 mm thickness) Test1->Test2 Test3 Record Load and Deformation Data Test2->Test3 Analysis1 Calculate Compressive Strength (Max Stress) Test3->Analysis1 Analysis2 Calculate Compressive Modulus (Stress/Strain Slope) Test3->Analysis2

Workflow for Compressive Strength and Modulus Testing.
Shear Strength and Modulus Testing (ASTM C273)

This test method determines the shear properties of sandwich core materials, which is adapted for testing foam blocks.

Specimen Preparation:

  • Test specimens are prepared and bonded to loading plates.

Procedure:

  • Mount the specimen-loading plate assembly into a universal testing machine.

  • Apply either a tensile or compressive force to the loading plates to induce a shear stress in the foam core. The load should be applied at a rate that causes failure within 3 to 6 minutes.[4]

  • Record the force and displacement data continuously until the specimen ruptures.[5]

Data Analysis:

  • Shear Strength: The maximum shear stress the material can withstand.

  • Shear Modulus: The ratio of shear stress to shear strain in the initial linear region of the stress-strain curve.

Shear_Strength_Workflow cluster_prep Specimen Preparation cluster_test Testing Procedure cluster_analysis Data Analysis Prep1 Bond Foam Specimen to Loading Plates Test1 Mount Assembly in Universal Testing Machine Prep1->Test1 Test2 Apply Tensile or Compressive Load to Plates Test1->Test2 Test3 Record Force and Displacement until Rupture Test2->Test3 Analysis1 Calculate Shear Strength (Max Shear Stress) Test3->Analysis1 Analysis2 Calculate Shear Modulus (Shear Stress/Strain) Test3->Analysis2

Workflow for Shear Strength and Modulus Testing.
Axial Screw Pullout Strength Testing (ASTM F543, Annex A3)

This test measures the axial force required to pull a medical bone screw out of a standardized test block.

Procedure:

  • Screw Insertion:

    • Drill a pilot hole in the F1839 foam test block, if required by the screw type.

    • Insert the bone screw into the test block at a rotational speed of 1 to 5 rpm.[6]

    • The screw is typically inserted to a depth of 20 mm or 60% of its thread length.[6]

  • Pullout Test:

    • Mount the test block in a fixture on a universal testing machine.

    • Attach the screw head to the actuator of the testing machine.

    • Apply a tensile load along the axis of the screw at a constant rate of 5 mm/min until the screw is pulled out of the foam block.[6]

    • Record the maximum pullout force.

Screw_Pullout_Workflow Start Start Prep Prepare F1839 Foam Block Start->Prep Insert Insert Bone Screw (1-5 rpm, 20mm or 60% thread depth) Prep->Insert Mount Mount Block and Attach Screw to Test Machine Insert->Mount Pull Apply Axial Tensile Load (5 mm/min) Mount->Pull Record Record Maximum Pullout Force Pull->Record End End Record->End

Workflow for Axial Screw Pullout Strength Testing.

References

A Comparative Guide to Enhancing Dental Implant Stability: A Biomechanical Perspective

Author: BenchChem Technical Support Team. Date: November 2025

An Important Clarification on "F1839-I": Initial analysis of the topic "Biomechanical validation of this compound for implant stability" has revealed that "F1839" refers to the ASTM International standard F1839. This standard specifies the characteristics of rigid polyurethane foam used as a standardized testing medium for orthopedic devices, including dental implants. It is a material for in vitro biomechanical testing, not a compound, coating, or treatment designed to enhance implant stability in vivo.

This guide has therefore been developed to address the core interest of the topic: the biomechanical validation of various methods used to improve dental implant stability. We will objectively compare the performance of leading alternatives in implant surface treatments, surgical techniques, and the application of bioactive molecules, supported by experimental data. This information is tailored for researchers, scientists, and drug development professionals in the field of oral implantology.

Comparative Analysis of Implant Stability Enhancement Techniques

The primary stability of a dental implant at the time of placement is crucial for successful osseointegration.[1] This mechanical stability is a prerequisite for secondary stability, which is the biological fixation through bone remodeling.[1] Various techniques have been developed to enhance both primary and secondary stability. This guide compares three main categories: Surface Treatments, Surgical Techniques, and Bioactive Molecules.

Quantitative Data Summary

The following tables summarize quantitative data from various studies to allow for a direct comparison of the different techniques. Key metrics include:

  • Insertion Torque (IT): The rotational force required to place the implant, indicating primary mechanical stability.[2] Ideal values are often considered to be between 30 and 32 Ncm.[2][3]

  • Implant Stability Quotient (ISQ): A measurement obtained through Resonance Frequency Analysis (RFA) that reflects the stiffness of the implant-bone interface. ISQ values range from 1 to 100, with higher values indicating greater stability.[4][5]

  • Removal Torque (RTQ): The torque required to loosen an implant after a period of osseointegration. It is a measure of the strength of the bone-implant interface.

  • Bone-to-Implant Contact (BIC): The percentage of the implant surface in direct contact with the bone, a histological measure of osseointegration.[6]

Table 1: Comparison of Implant Surface Treatments

Surface TreatmentKey Biomechanical Metric(s)ResultsReference(s)
Sandblasted/Acid-Etched (SLA) Surface Roughness (Ra)0.714 ± 0.12 µm[7]
ISQ (at 16 weeks)83.2 ± 2.5[8]
Removal Torque (at 8 weeks)Significantly higher than Zirconia and APC surfaces[9][10]
Hydroxyapatite (HA) Nano-Coating ISQ (at 4 months)Test (HA): 79.08 ± 2.96 vs. Control (SLA): 73.43 ± 3.52 (p < 0.0001)[11]
Bone-to-Implant Contact (BIC)HA-coated: 75% vs. Uncoated control: 45%[12]
Anodic Plasma-Chemical (APC) Treatment Removal Torque (at 8 weeks)Significantly lower than SLA and HA-coated surfaces[9][10]
UV Light Treatment Surface Roughness (Ra)0.692 ± 0.09 µm[7]
Photoactivated Surface Treatment ISQ (at 16 weeks)Photoactivated: 84.1 ± 3.3 vs. Non-photoactivated: 83.2 ± 2.5 (No significant difference)[8]

Table 2: Comparison of Surgical Techniques for Implant Site Preparation

Surgical TechniqueKey Biomechanical Metric(s)ResultsReference(s)
Conventional Drilling Pullout Strength (at 6 weeks)292 N[13]
ISQ (Secondary Stability)No significant difference compared to Osseodensification[14]
Osseodensification (OD) Pullout Strength (at 6 weeks)387 N[13]
Insertion Torque (vs. Conventional)Mean difference of 46.79 Ncm in animal studies[14]
ISQ (Primary Stability vs. Conventional)Median difference of 8.57 in human studies[14]
Piezosurgery ISQ (at 4 months vs. Conventional)Statistically significant higher ISQ (p = 0.024)[15]
Primary Stability (vs. Conventional)No significant difference[16]
Secondary Stability (vs. Conventional)Significantly higher at 2 and 3 months[16]

Table 3: Impact of Bioactive Molecules on Osseointegration

Bioactive MoleculeKey Biomechanical Metric(s)ResultsReference(s)
rhBMP-2 (on HA-coated implant) Bone-to-Implant Contact (BIC)BMP-2 group showed a greater BIC (33.46% ± 6.91%) than the control (31.36% ± 3.22%), but not statistically significant.[17]
New Bone AreaShowed greater bone formation than control (P=0.07)[17]
Removal TorqueNo significant difference compared to control[17]
Bisphosphonate Coating Removal Torque (at 8 weeks)Significantly higher than Zirconia and APC surfaces[9][10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of biomechanical studies. Below are protocols for key experiments cited in this guide.

Resonance Frequency Analysis (RFA) for ISQ Measurement
  • Objective: To non-invasively measure implant stability at different time points.[18]

  • Equipment: An RFA device such as Osstell ISQ system.

  • Procedure:

    • A small, L-shaped transducer (SmartPeg) is screwed into the implant or abutment.

    • The transducer is excited with a sinusoidal signal (typically 5-15 kHz) by the handheld device.[18]

    • The device measures the resonance frequency of the transducer, which correlates with the stiffness of the bone-implant interface.

    • This frequency is converted into an Implant Stability Quotient (ISQ) value, ranging from 1 (lowest stability) to 100 (highest stability).[5]

    • Measurements are typically taken from multiple directions (e.g., buccal and lingual/palatal) and averaged.

    • This procedure can be repeated at various time points, such as at implant placement (primary stability) and after several weeks or months of healing (secondary stability).

Insertion and Removal Torque Testing
  • Objective: To measure the mechanical stability of the implant at placement (Insertion Torque) and the strength of osseointegration after a healing period (Removal Torque).[4]

  • Equipment: A calibrated digital torque wrench.

  • Procedure for Insertion Torque (IT):

    • During implant placement, the torque wrench is used to drive the implant into the osteotomy site.

    • The peak torque value (in Ncm) required to fully seat the implant is recorded.[2] This value reflects the primary mechanical engagement of the implant with the surrounding bone.

  • Procedure for Removal Torque (RTQ):

    • After a predetermined healing period (e.g., 4, 8, or 12 weeks), the implant site is surgically exposed.

    • The torque wrench is attached to the implant, and a counter-clockwise rotational force is applied at a constant speed.[8]

    • The maximum torque value required to break the bone-implant interface and initiate rotation is recorded as the removal torque.[19] This is an invasive technique and is primarily used in pre-clinical animal studies.

Histomorphometric Analysis for Bone-to-Implant Contact (BIC)
  • Objective: To quantify the extent of direct bone apposition on the implant surface at a microscopic level.[18]

  • Procedure:

    • Following a designated healing period, the implant and a surrounding block of bone are retrieved from the animal model.

    • The block is fixed in a solution like 10% formaldehyde.

    • The specimen is then dehydrated using a graded series of alcohols and embedded in a hard resin (e.g., polymethylmethacrylate).

    • The embedded block is sectioned longitudinally through the center of the implant using a microtome.

    • The sections are ground to a specific thickness and stained (e.g., with toluidine blue or Masson's trichrome) to differentiate bone from other tissues.

    • The stained sections are analyzed under a light microscope connected to an imaging software.

    • The length of the implant surface in direct contact with mineralized bone is measured and expressed as a percentage of the total implant length in the bone.[6]

Visualizing Methodologies and Pathways

Graphviz diagrams are provided to illustrate key workflows and biological processes related to implant stability.

Experimental_Workflow cluster_preclinical Pre-clinical Animal Study cluster_analysis Biomechanical & Histological Analysis animal_model Animal Model Selection (e.g., Rabbit, Sheep) site_prep Implant Site Preparation (e.g., Conventional Drilling, Osseodensification) animal_model->site_prep implant_placement Implant Placement (Test vs. Control Surfaces/Techniques) site_prep->implant_placement healing Healing Period (e.g., 4, 8, 12 weeks) implant_placement->healing rfa RFA Measurement (ISQ) (Primary & Secondary Stability) implant_placement->rfa Primary healing->rfa Secondary rtq Removal Torque Testing (RTQ) (Osseointegration Strength) healing->rtq histology Histomorphometry (BIC) (Bone-Implant Contact %) healing->histology data_analysis Data Analysis & Comparison rfa->data_analysis rtq->data_analysis histology->data_analysis

Caption: Workflow for Biomechanical and Histological Validation of Dental Implants.

BMP_Signaling_Pathway BMP2 BMP-2 on Implant Surface Receptor BMP Receptors (Type I & II) BMP2->Receptor Binds SMAD Phosphorylation of Smad 1/5/8 Receptor->SMAD Smad4 Complex with Smad4 SMAD->Smad4 Nucleus Translocation to Nucleus Smad4->Nucleus Gene_Expression Osteogenic Gene Expression (e.g., Runx2, Osterix) Nucleus->Gene_Expression Differentiation Osteoblast Differentiation Gene_Expression->Differentiation Osseointegration Enhanced Osseointegration Differentiation->Osseointegration

Caption: Simplified BMP-2 Signaling Pathway in Osteoblasts.

References

F1839-I in Orthopedic Research: A Case of Mistaken Identity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive literature review reveals that the designation "F1839-I" in the context of orthopedic research does not refer to a therapeutic agent, drug, or biologic. Instead, the scientific and regulatory literature consistently identifies "F1839" as ASTM F1839 , a standard specification for rigid polyurethane foam used for the mechanical testing of orthopedic devices and instruments.[1][2][3][4][5]

This foam serves as a standardized, artificial substitute for human cancellous (spongy) bone in laboratory settings.[1][4][5] Its purpose is to provide a consistent and reproducible material for evaluating the performance of orthopedic hardware such as bone screws, plates, and other implants.[1][2][4] The ASTM F1839 standard outlines the required physical and mechanical properties of this foam to ensure it adequately mimics the characteristics of human bone for testing purposes.[2][5] It is crucial to note that this material is not intended for implantation into the human body.[2][3][5]

Given this information, a comparison guide on "this compound" as a therapeutic product with other alternatives, including experimental data and signaling pathways, cannot be generated. There is no evidence in the published literature of a therapeutic substance with this identifier.

It is possible that "this compound" may be an internal company code, a misnomer, or a misunderstanding of a different product's name. For a comprehensive literature review and comparison guide on a specific therapeutic agent in orthopedic research, a corrected or alternative name of the product is required.

For the benefit of researchers, scientists, and drug development professionals, the following sections provide a general overview of established and emerging therapeutic strategies in key areas of orthopedic research, namely bone regeneration and osteoarthritis, which may have been the intended areas of interest.

Alternatives in Orthopedic Therapeutics: A Snapshot

Bone Regeneration

The field of bone regeneration utilizes a variety of materials and biological agents to promote the healing of bone defects and fractures. A direct comparison of these alternatives typically involves evaluating their osteoconductive, osteoinductive, and osteogenic properties.

Treatment Modality Mechanism of Action Advantages Disadvantages Supporting Experimental Data (Examples)
Autografts Provides osteoconductive scaffold, osteoinductive growth factors, and osteogenic cells.Gold standard for bone grafting; contains all necessary components for bone healing.Donor site morbidity; limited supply.Extensive clinical data demonstrating high fusion rates.
Allografts Provides an osteoconductive scaffold. May have some osteoinductive potential if processed appropriately.Readily available in various shapes and sizes; avoids donor site morbidity.Risk of disease transmission; potential for immunogenic rejection; variable biological activity.Clinical studies show variable success rates depending on processing and type of allograft.
Synthetic Bone Grafts (e.g., Calcium Phosphate, Bioglass) Primarily osteoconductive, providing a scaffold for new bone growth.[6]No risk of disease transmission; readily available.Lack osteoinductive and osteogenic properties; variable resorption rates.Preclinical and clinical studies demonstrate efficacy in specific applications, often augmented with other agents.
Bone Morphogenetic Proteins (BMPs) Osteoinductive proteins that stimulate the differentiation of stem cells into bone-forming cells (osteoblasts).[7]Potent osteoinductive signal; can be used as an alternative to autograft in some cases.[7]High cost; potential for side effects such as inflammation and ectopic bone formation.[7]Numerous clinical trials have demonstrated the efficacy of BMP-2 and BMP-7 in spinal fusion and fracture healing.[7]
Osteoarthritis Management

Therapeutic interventions for osteoarthritis aim to alleviate pain, improve joint function, and potentially slow disease progression.

Treatment Modality Mechanism of Action Advantages Disadvantages Supporting Experimental Data (Examples)
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins that mediate inflammation and pain.[8]Effective for pain and inflammation relief.[9]Potential for gastrointestinal, cardiovascular, and renal side effects with long-term use.Numerous clinical trials have established the efficacy of various NSAIDs for osteoarthritis symptoms.[8]
Intra-articular Corticosteroids Potent anti-inflammatory agents that are injected directly into the affected joint.Rapid and significant reduction in pain and inflammation.Short duration of effect; potential for cartilage damage with repeated injections.Clinical studies confirm short-term pain relief.
Hyaluronic Acid Viscosupplementation Injected into the joint to restore the viscoelastic properties of the synovial fluid, providing lubrication and shock absorption.[10]Generally well-tolerated; may provide longer-lasting pain relief than corticosteroids for some patients.[10]Variable efficacy; results from clinical trials have been mixed.Meta-analyses of clinical trials show modest but statistically significant benefits for some patients.
Regenerative Medicine (e.g., PRP, Stem Cells) Aims to stimulate the body's own repair mechanisms to regenerate damaged cartilage. (Mechanism still under investigation).Potential to be disease-modifying.Efficacy and long-term outcomes are still being investigated; lack of standardized protocols.Early-phase clinical trials have shown promising results, but more robust data is needed.

Visualizing Orthopedic Research Concepts

To illustrate the types of visualizations that can be created for genuine therapeutic agents, below are examples of a hypothetical signaling pathway and an experimental workflow.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Ligand Therapeutic Agent Ligand->Receptor Binds Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Gene Expression (e.g., Bone Formation) Nucleus->GeneExpression Promotes

Caption: A hypothetical signaling pathway for a therapeutic agent promoting bone formation.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials CellCulture Cell Culture (Osteoblasts/Chondrocytes) Treatment Treatment with Test Compound vs. Control CellCulture->Treatment Assays Cell Viability, Differentiation, Gene Expression Assays Treatment->Assays AnimalModel Animal Model (e.g., Rat fracture model) Assays->AnimalModel Promising candidates SurgicalIntervention Surgical Intervention and Local Drug Delivery AnimalModel->SurgicalIntervention Analysis Histology, Micro-CT, Biomechanical Testing SurgicalIntervention->Analysis Phase1 Phase I (Safety) Analysis->Phase1 Preclinical validation Phase2 Phase II (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III (Pivotal Trial) Phase2->Phase3

Caption: A generalized experimental workflow for orthopedic therapeutic development.

Should a valid name for a therapeutic agent be provided, a detailed and specific literature review, including comparative data tables and tailored diagrams, can be compiled.

References

Cross-Validation of Experimental and Computational Models: A Comparative Guide to ZD1839 (Gefitinib) and Erlotinib

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "F1839-I" as specified in the query does not correspond to a known therapeutic agent in publicly available scientific literature. Based on the alphanumeric similarity and the context of the request for a guide aimed at researchers in drug development, this document assumes the query refers to ZD1839 , a common designation for the well-characterized anticancer drug Gefitinib (Iressa®). This guide provides a comparative analysis of ZD1839 (Gefitinib) and a relevant alternative, Erlotinib (Tarceva®), both of which are first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs).

This guide is intended for researchers, scientists, and drug development professionals, offering a cross-validation of experimental and computational models for these two EGFR inhibitors. The information is presented to facilitate an objective comparison of their performance, supported by experimental data.

Mechanism of Action and Signaling Pathway

Both Gefitinib and Erlotinib are orally active, selective inhibitors of the EGFR tyrosine kinase.[1] They function by competitively binding to the ATP-binding site within the intracellular domain of the EGFR, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways.[2][3] This blockade of EGFR signaling inhibits cancer cell proliferation, survival, and angiogenesis.[1]

The primary signaling cascades affected by these inhibitors are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway, both of which are crucial for cell cycle progression and apoptosis evasion.[4]

Below is a diagram illustrating the EGFR signaling pathway and the points of inhibition by Gefitinib and Erlotinib.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors cluster_pathways Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Gefitinib ZD1839 (Gefitinib) Gefitinib->EGFR Erlotinib Erlotinib Erlotinib->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and inhibition by Gefitinib/Erlotinib.

Comparative Performance Data

The following tables summarize quantitative data from preclinical studies, comparing the in vitro and in vivo efficacy of Gefitinib and Erlotinib.

Table 1: In Vitro Efficacy - IC50 Values in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
Cell LineEGFR Mutation StatusGefitinib IC50 (µM)Erlotinib IC50 (µM)Reference
PC-9Exon 19 Deletion0.017~0.02[5]
HCC827Exon 19 Deletion~0.01~0.01[5]
H1975L858R + T790M>10>10[5]
A549Wild-Type~20~10[5]
H322Wild-Type~10~5[5]

Note: IC50 values can vary between studies due to different experimental conditions.

Table 2: In Vivo Efficacy - Tumor Growth Inhibition in Xenograft Models
Xenograft ModelTreatmentDoseTumor Growth Inhibition (%)Reference
CWR22R (Prostate)Gefitinib100 mg/kg/day63[6]
H358R (NSCLC)Gefitinib150 mg/kg/day52.7[7]
A431 (NSCLC)Erlotinib50 mg/kg/daySignificant inhibition[3]
A677 (NSCLC)Erlotinib50 mg/kg/daySignificant inhibition[3]
A677 (NSCLC)Gefitinib50 mg/kg/daySignificant inhibition[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of Gefitinib and Erlotinib are provided below.

Cell Proliferation and IC50 Determination (MTT Assay)
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of Gefitinib or Erlotinib for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by non-linear regression analysis.

Clonogenic Survival Assay
  • Cell Seeding: Cells are seeded in 6-well plates at a low density (e.g., 500-1000 cells/well) to allow for colony formation.

  • Drug Treatment: After 24 hours, cells are treated with various concentrations of Gefitinib or Erlotinib.

  • Incubation: The cells are incubated for 10-14 days to allow for colony formation (a colony is defined as a cluster of at least 50 cells).

  • Fixation and Staining: Colonies are fixed with a mixture of methanol and acetic acid and then stained with crystal violet.

  • Colony Counting: The number of colonies in each well is counted.

  • Data Analysis: The surviving fraction is calculated as the number of colonies formed after treatment divided by the number of cells seeded, normalized to the plating efficiency of untreated control cells.

Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: Cells are treated with Gefitinib or Erlotinib for a specified time, then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of EGFR, Akt, and ERK.

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Human Tumor Xenograft Studies
  • Cell Implantation: Human cancer cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Mice are randomized into control and treatment groups. Gefitinib or Erlotinib is administered orally at a specified dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width²)/2.

  • Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated at the end of the study.

Below is a diagram of a typical experimental workflow for evaluating a tyrosine kinase inhibitor.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_computational Computational Modeling Cell_Lines Select Cancer Cell Lines MTT MTT Assay (IC50 Determination) Cell_Lines->MTT Clonogenic Clonogenic Assay (Cell Survival) Cell_Lines->Clonogenic Western_Blot Western Blot (Signaling Pathways) Cell_Lines->Western_Blot Xenograft Establish Xenograft Model MTT->Xenograft Clonogenic->Xenograft Western_Blot->Xenograft Docking Molecular Docking Simulations Western_Blot->Docking Treatment Drug Administration Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Tumor_Measurement->PK_PD PKPD_Model PK/PD Modeling PK_PD->PKPD_Model

Caption: General experimental workflow for TKI evaluation.

Computational Modeling and Cross-Validation

Computational models, such as pharmacokinetic/pharmacodynamic (PK/PD) models, are increasingly used to simulate drug behavior and predict efficacy. These models integrate data from in vitro and in vivo experiments to describe the relationship between drug dose, plasma concentration, and tumor response.

For Gefitinib and Erlotinib, PK/PD models have been developed to:

  • Simulate plasma and tumor drug concentrations.[8]

  • Characterize the inhibition of downstream signaling molecules like pERK.[8]

  • Predict tumor growth inhibition in response to different dosing regimens.

Cross-validation of these computational models with experimental data is crucial. For instance, the predicted tumor growth inhibition from a PK/PD model can be compared with the actual results from xenograft studies to assess the model's accuracy. Discrepancies between the model and experimental data can highlight areas for further investigation, such as potential mechanisms of drug resistance or off-target effects.

The logical relationship for cross-validation is depicted below.

Cross_Validation_Logic Experimental_Data Experimental Data (In Vitro & In Vivo) Computational_Model Computational Model (e.g., PK/PD) Experimental_Data->Computational_Model Model Building Comparison Comparison & Validation Experimental_Data->Comparison Model_Prediction Model Prediction (e.g., Tumor Growth) Computational_Model->Model_Prediction Model_Prediction->Comparison Model_Refinement Model Refinement Comparison->Model_Refinement Discrepancy New_Hypothesis New Hypothesis Generation Comparison->New_Hypothesis Discrepancy Model_Refinement->Computational_Model

Caption: Logical flow for cross-validation of models.

Conclusion

Both ZD1839 (Gefitinib) and Erlotinib are potent EGFR tyrosine kinase inhibitors with demonstrated efficacy in preclinical and clinical settings, particularly in cancers harboring activating EGFR mutations. While they share a similar mechanism of action, subtle differences in their pharmacokinetic and pharmacodynamic properties may influence their clinical activity and toxicity profiles. The integration of experimental data with computational modeling provides a powerful framework for a deeper understanding of their therapeutic potential and for optimizing their clinical use. This guide provides a foundational comparison to aid researchers in the design and interpretation of studies involving these important targeted therapies.

References

Safety Operating Guide

Proper Disposal Procedures for Rigid Polyurethane Foam (ASTM F1839)

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals utilizing rigid polyurethane foam conforming to ASTM F1839 standards for mechanical testing of orthopedic devices must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance.[1][2][3][4][5] This guide provides essential information on the safe handling and disposal of this material.

Material Identification and Safety Overview

ASTM F1839 designates a standard for rigid, unicellular polyurethane foam used in laboratory settings for mechanical testing.[1][2][3][4][5] It is crucial to distinguish this material from chemical reagents. This foam is supplied as either solid blocks or a two-part liquid mixture that polymerizes into a solid form.[1][2][3][4][5] While the solid foam is generally stable, the liquid components and the polymerization process require careful handling in a well-ventilated area, such as under a fume hood.

Key Safety Precautions:

  • For the two-part liquid system, avoid inhalation of vapors and prevent contact with skin and eyes.

  • Always consult the manufacturer's Safety Data Sheet (SDS) for specific handling and emergency procedures.

  • Solid foam does not typically pose a chemical hazard under normal conditions of use.

Disposal of Solid Polyurethane Foam

Solid polyurethane foam waste generated from testing is typically considered non-hazardous. However, disposal methods must comply with local, state, and federal regulations.

Recommended Disposal Steps:

  • Segregation: Keep polyurethane foam waste separate from other laboratory waste streams, especially chemical and biological waste.

  • Decontamination: If the foam has been in contact with any hazardous materials during testing, it must be decontaminated according to appropriate laboratory protocols before disposal.

  • Landfill Disposal: In many cases, uncontaminated solid polyurethane foam can be disposed of in a standard municipal solid waste facility (landfill). However, some facilities may have restrictions on accepting recognizable laboratory materials or large volumes of foam.

  • Recycling and Repurposing: Investigate local recycling options for polyurethane foam. While not always available, some facilities may accept it for processing into other products.

  • Waste-to-Energy: Incineration at a waste-to-energy facility may be an option, providing a method for disposal while recovering energy.

Disposal of Liquid Components and Cured Foam from Two-Part Systems

When using a two-part liquid system to create the foam, both the unreacted liquid components and the resulting cured foam require proper disposal.

Disposal of Unused Liquid Components:

  • Do Not Pour Down the Drain: Unreacted liquid polyurethane components should never be disposed of in the sanitary sewer system.

  • Hazardous Waste: The individual liquid components (isocyanate and polyol) may be classified as hazardous waste. They must be collected in properly labeled, sealed containers.

  • Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company.

Disposal of Cured Foam:

  • Unused liquids can be intentionally reacted in a controlled and well-ventilated environment to form solid polyurethane foam.

  • This fully cured foam can then be disposed of as non-hazardous solid waste, following the same guidelines as for pre-formed solid foam blocks.

Summary of Disposal Procedures

For easy reference, the following table summarizes the key disposal information for ASTM F1839 rigid polyurethane foam.

Material FormKey Disposal Considerations
Solid Polyurethane Foam - Segregate from other waste streams.- Decontaminate if necessary.- Dispose of in a municipal landfill, if permitted.- Explore recycling or waste-to-energy options.
Unreacted Liquid Components - Never pour down the drain.- Treat as hazardous waste.- Collect in labeled, sealed containers.- Arrange for disposal by a licensed hazardous waste contractor.
User-Cured Foam - Ensure the two-part liquid system is fully reacted and cured.- Once solid and inert, dispose of as non-hazardous solid waste, following the guidelines for solid polyurethane foam.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of ASTM F1839 polyurethane foam.

start Start: F1839 Polyurethane Foam Waste is_solid Is the waste in solid form? start->is_solid liquid_components Unreacted Liquid Components is_solid->liquid_components No solid_foam Solid Foam Waste is_solid->solid_foam Yes hazardous_waste Collect in sealed, labeled containers for hazardous waste disposal. liquid_components->hazardous_waste is_contaminated Is the solid foam contaminated with hazardous materials? solid_foam->is_contaminated contact_vendor Contact licensed hazardous waste vendor for pickup. hazardous_waste->contact_vendor end End of Disposal Process contact_vendor->end decontaminate Decontaminate according to lab protocol. is_contaminated->decontaminate Yes non_hazardous_waste Dispose of as non-hazardous solid waste. is_contaminated->non_hazardous_waste No decontaminate->non_hazardous_waste check_local_regs Check local regulations for landfill acceptance. non_hazardous_waste->check_local_regs recycle Consider recycling or waste-to-energy options. check_local_regs->recycle recycle->end

Caption: Decision workflow for the proper disposal of F1839 polyurethane foam.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.